molecular formula C11H10N2O3 B1308511 Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate CAS No. 37384-62-6

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1308511
CAS No.: 37384-62-6
M. Wt: 218.21 g/mol
InChI Key: HPUMZVCZZDZNTC-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUMZVCZZDZNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401661
Record name Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID70401661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37384-62-6
Record name Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document details the primary synthetic routes, experimental protocols, and relevant chemical data.

Introduction

The 1,2,4-oxadiazole moiety is a significant pharmacophore in modern drug design, serving as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic properties. This compound is a key building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will focus on the most common and effective methods for its preparation.

Synthetic Pathways

The principal and most direct method for the synthesis of this compound involves the cyclocondensation of benzamidoxime with an ethyl oxalyl derivative. Two primary variations of this approach are prevalent:

  • Route A: Reaction of benzamidoxime with ethyl chlorooxoacetate.

  • Route B: Reaction of benzamidoxime with diethyl oxalate.

This guide will provide a detailed experimental protocol based on a closely related procedure for a similar isomer, which is a reliable method for obtaining the target compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product Benzamidoxime Benzamidoxime Target_Molecule This compound Benzamidoxime->Target_Molecule Cyclocondensation Ethyl_Chlorooxoacetate Ethyl Chlorooxoacetate (Route A) Ethyl_Chlorooxoacetate->Target_Molecule Diethyl_Oxalate Diethyl Oxalate (Route B) Diethyl_Oxalate->Target_Molecule Experimental_Workflow Start Start Reactants Mix Benzamidoxime and Diethyl Oxalate Start->Reactants Heating Heat to 120°C for 3-4h Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Workup Aqueous Work-up Cooling->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product

Technical Guide: Properties of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a small molecule of significant interest in the field of medicinal chemistry, particularly in the development of therapies for genetic disorders caused by nonsense mutations. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological activity, with a focus on its role as a translational readthrough-inducing drug (TRID).

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and interpretation in experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [1]
Melting Point 50-52 °C[1]
Boiling Point 342.9 °C at 760 mmHgN/A
Density 1.223 g/cm³N/A
Refractive Index 1.537N/A
Solubility Soluble in ethanol.[1]

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.22d7.22HAromatic protons
7.64t7.41HAromatic proton
7.55t7.42HAromatic protons
4.55q7.12H-CH₂-
1.47t7.13H-CH₃

Solvent: CDCl₃, Reference:[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
1720C=O stretching

Reference:[1]

High-Resolution Mass Spectrometry (HRMS)
IonCalculated m/zFound m/z
[M+H]⁺219.0691219.0699

Reference:[1]

Synthesis

This compound is synthesized via a classic amidoxime route.[1]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottomed flask, dissolve 0.3 g of the starting amidoxime in 50 mL of toluene.[1]

  • Reagent Addition: Add 1.2 equivalents of benzoyl chloride and 1.2 equivalents of pyridine to the reaction mixture.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate.[1]

  • Purification: Purify the crude product from the combined organic extracts by chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[1]

  • Crystallization: Further purify the obtained product by crystallization from ethanol.[1]

Synthesis_of_Ethyl_5_phenyl_1_2_4_oxadiazole_3_carboxylate Amidoxime Amidoxime Intermediate Acylated Amidoxime (Intermediate) Amidoxime->Intermediate Reacts with BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate Pyridine Pyridine Pyridine->Intermediate Base Toluene Toluene (solvent) Toluene->Intermediate Reflux, 6-8h Product This compound Intermediate->Product Cyclization (Dehydration) Translational_Readthrough_Mechanism cluster_Ribosome Ribosome cluster_Outcome Outcome mRNA mRNA with Premature Termination Codon (PTC) RibosomeA_Site A-site at PTC ReleaseFactor Eukaryotic Release Factors (eRFs) RibosomeA_Site->ReleaseFactor Normal binding leads to nc_tRNA Near-cognate aminoacyl-tRNA RibosomeA_Site->nc_tRNA TRID-induced binding leads to Termination Premature Termination (Truncated Protein) ReleaseFactor->Termination Readthrough Translational Readthrough (Full-length Protein) nc_tRNA->Readthrough TRID This compound (TRID) TRID->RibosomeA_Site Promotes binding of Experimental_Workflow cluster_Luciferase Luciferase Reporter Assay cluster_YFP YFP Quenching Assay Transfection Transfect cells with Luciferase-PTC plasmid Treatment_Luc Treat with This compound Transfection->Treatment_Luc Lysis Cell Lysis Treatment_Luc->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Cell_Culture_YFP Culture CFTR-mutant cells expressing YFP Treatment_YFP Treat with This compound Cell_Culture_YFP->Treatment_YFP Activation Activate CFTR channels (e.g., with Forskolin) Treatment_YFP->Activation Quenching Measure YFP Quenching (Iodide influx) Activation->Quenching

References

"CAS number 37384-62-6"

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data for CAS Number 37384-62-6

An extensive search for the chemical substance associated with CAS number 37384-62-6 has yielded no specific, publicly available information. This suggests that the provided CAS number may be invalid, has been retired, or corresponds to a proprietary compound not disclosed in public chemical databases or scientific literature.

Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. The absence of a record for 37384-62-6 in major chemical and scientific databases prevents the compilation of the requested in-depth technical guide.

Therefore, it is not possible to provide data on its chemical properties, synthesis methods, biological activities, or any associated experimental protocols and signaling pathways as no such information is publicly accessible. Researchers, scientists, and drug development professionals are advised to verify the CAS number for any potential typographical errors or to consult the original source of the identifier for further clarification.

"molecular structure of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and amides. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential antiviral, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound, serving as a foundational guide for researchers in drug discovery and development.

Molecular Identity and Physicochemical Properties

The fundamental identification and computed physicochemical properties of this compound are summarized below. These identifiers are crucial for unambiguous substance registration, database searching, and regulatory submissions.

Table 1: Chemical Identity

Identifier Value Reference
IUPAC Name This compound N/A
CAS Number 37384-62-6 [1][2]
Molecular Formula C₁₁H₁₀N₂O₃ [1][2][3]
Molecular Weight 218.21 g/mol [1]
Exact Mass 218.069142 u [2]

| InChI Key | HPUMZVCZZDZNTC-UHFFFAOYSA-N |[3] |

Table 2: Computed Physicochemical Properties

Property Value
Density 1.223 g/cm³
Boiling Point 342.9 °C at 760 mmHg
Flash Point 161.2 °C
Refractive Index 1.537
Polar Surface Area 65.22 Ų

| XLogP3 | 1.91 |

Synthesis and Characterization

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and direct route involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or ester.

General Synthesis Pathway

The logical workflow for the synthesis of the title compound involves a two-step process starting from commercially available reagents: the acylation of benzamidoxime followed by intramolecular cyclization.

Synthesis_Workflow Reactant1 Benzamidoxime Step1 Acylation Reactant1->Step1 Reactant2 Ethyl Oxalyl Chloride Reactant2->Step1 Intermediate O-Acyl Benzamidoxime (Intermediate) Step2 Cyclodehydration (Heating) Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

General synthesis pathway for the target compound.
Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of this compound based on standard methodologies for 1,2,4-oxadiazole formation.

  • Reagent Preparation : Dissolve benzamidoxime (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Acylation : Cool the solution to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the O-acyl intermediate by thin-layer chromatography (TLC).

  • Cyclization : Upon consumption of the starting amidoxime, gently heat the reaction mixture to reflux (40-80 °C, depending on the solvent) for 4-8 hours to induce cyclodehydration.

  • Work-up : After cooling, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ester.

Characterization

Table 3: Expected ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.15 - 8.10 Multiplet 2H Aromatic protons (ortho to oxadiazole)
~ 7.65 - 7.50 Multiplet 3H Aromatic protons (meta, para)
~ 4.50 Quartet 2H -O-CH₂ -CH₃

| ~ 1.45 | Triplet | 3H | -O-CH₂-CH₃ |

Table 4: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 173.0 Oxadiazole Carbon (C5)
~ 164.5 Oxadiazole Carbon (C3)
~ 158.0 Ester Carbonyl (C =O)
~ 132.0 - 127.0 Aromatic Carbons
~ 125.0 Aromatic Quaternary Carbon
~ 63.0 -O-CH₂ -CH₃

| ~ 14.0 | -O-CH₂-CH₃ |

Table 5: Expected FT-IR and Mass Spectrometry Data

Technique Feature Expected Value Assignment
FT-IR Absorption Band ~ 1740 cm⁻¹ C=O Stretch (Ester)
Absorption Band ~ 1615 cm⁻¹ C=N Stretch (Oxadiazole)
Absorption Band ~ 1580 cm⁻¹ C=C Stretch (Aromatic)
Absorption Band ~ 1250 cm⁻¹ C-O Stretch (Ester)
MS (ESI+) m/z 219.07 [M+H]⁺

| | m/z | 241.05 | [M+Na]⁺ |

Potential Biological Significance

The 1,2,4-oxadiazole nucleus is a privileged scaffold in drug discovery due to its favorable physicochemical properties, including metabolic stability and ability to participate in hydrogen bonding. While specific biological activities for this compound have not been extensively reported, the broader class of 1,2,4-oxadiazole derivatives has shown significant potential in various therapeutic areas. Recent studies have highlighted their role as potent inhibitors of SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral life cycle. The general workflow for identifying such activity is outlined below.

Drug_Discovery_Workflow cluster_0 Compound Development cluster_1 Screening & Validation Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Library Compound Library Characterization->Library HTS High-Throughput Screening (e.g., Enzyme Inhibition Assay) Library->HTS Primary Screening HitID Hit Identification HTS->HitID DoseResponse Dose-Response & IC₅₀ Determination HitID->DoseResponse LeadOpt Lead Optimization DoseResponse->LeadOpt

Logical workflow for drug discovery and screening.

The structural features of this compound—a central heterocyclic ring, a phenyl group for potential pi-stacking interactions, and an ethyl carboxylate group that can act as a hydrogen bond acceptor—make it a viable candidate for screening in various biological assays.

Conclusion

This compound is a well-defined chemical entity with a straightforward synthetic pathway. While comprehensive experimental data on its properties and biological functions are limited in current literature, its structural relationship to the pharmacologically significant 1,2,4-oxadiazole family positions it as a compound of interest for further investigation. This guide provides the necessary foundational data, a representative synthetic protocol, and the expected analytical characteristics to facilitate future research and application in medicinal chemistry and materials science.

References

An In-Depth Technical Guide on the Mechanism of Action of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (NV930)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, designated as NV930, is a novel small molecule inhibitor of the tRNA-specific 2′-O-methyltransferase FTSJ1. It is classified as a translational readthrough-inducing drug (TRID) with potential therapeutic applications in genetic diseases caused by nonsense mutations. By targeting FTSJ1, NV930 is proposed to modulate tRNA modifications, thereby enabling the ribosome to read through premature termination codons (PTCs) and synthesize full-length, functional proteins. This technical guide provides a comprehensive overview of the available data on the mechanism of action of NV930, including its biological activity, proposed signaling pathway, and the experimental protocols used for its characterization. While specific pharmacological constants such as IC50 and EC50 values are not yet publicly available, this document summarizes the existing qualitative and semi-quantitative data to facilitate further research and development.

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant percentage of all inherited diseases, including cystic fibrosis (CF) and Duchenne muscular dystrophy (DMD). These mutations lead to the production of truncated, non-functional proteins. One promising therapeutic strategy for these disorders is the use of translational readthrough-inducing drugs (TRIDs), which can suppress the recognition of the PTC and allow for the synthesis of a full-length protein.

This compound (NV930) has emerged as a promising TRID. It has demonstrated significant readthrough activity in various in vitro and in vivo models of genetic diseases.[1][2][3][4][5] This document aims to provide a detailed technical overview of the current understanding of NV930's mechanism of action.

Core Mechanism of Action: Inhibition of FTSJ1

The primary proposed mechanism of action for NV930 is the inhibition of FTSJ1, a tRNA-specific 2′-O-methyltransferase.[6][7][8][9][10] FTSJ1 is responsible for the 2'-O-methylation of the wobble uridine in the anticodon of specific tRNAs. This modification is crucial for maintaining the efficiency and fidelity of protein translation.

The inhibition of FTSJ1 by NV930 is hypothesized to alter the pool of available tRNAs, potentially leading to an increase in the frequency of near-cognate tRNAs being incorporated at the site of a PTC. This allows the ribosome to bypass the premature stop signal and continue translation, resulting in the production of a full-length protein.[6][8]

Signaling Pathway

The proposed signaling pathway for NV930's action is depicted below. This pathway illustrates the key molecular events from the administration of the drug to the restoration of protein function.

NV930_Mechanism_of_Action NV930 This compound (NV930) FTSJ1 FTSJ1 (tRNA Methyltransferase) NV930->FTSJ1 Inhibition tRNA_mod tRNA Modification (2'-O-methylation) FTSJ1->tRNA_mod Catalyzes Ribosome Ribosome at PTC tRNA_mod->Ribosome Affects tRNA pool for Readthrough Translational Readthrough Ribosome->Readthrough Facilitates Protein Full-Length Protein (e.g., CFTR) Readthrough->Protein Leads to synthesis of Function Restored Protein Function Protein->Function Results in

Caption: Proposed signaling pathway of NV930.

Data Presentation

Currently, there is a lack of publicly available, specific quantitative pharmacological data for NV930, such as IC50 values for FTSJ1 inhibition or EC50 values for translational readthrough. However, several studies have provided semi-quantitative data and comparative analyses that demonstrate its efficacy.

Parameter Value/Observation Cell Line/System Assay Reference
Concentration for Activity 3 µM, 12 µM, 48 µMHCT116 cellsWestern Blot for p53[3][5]
Comparative Activity Higher than ataluren at 12 µMHeLa FLuc-opal transfected cellsLuciferase Reporter Assay[1]
Toxicity No altered cell viability at 48 µMNot specifiedMTT Assay[4]
In Vivo Tolerability No mortality at 300 mg/kgCF mouse modelsNot specified[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of NV930's activity.

Dual-Luciferase Reporter Assay for Translational Readthrough

This assay is a primary method for quantifying the readthrough efficiency of a PTC.

Dual_Luciferase_Assay_Workflow Start Start: Cells transfected with dual-luciferase reporter plasmid Treatment Treat cells with NV930 (e.g., 12 µM for 24h) Start->Treatment Lysis Cell Lysis Treatment->Lysis Renilla Measure Renilla Luciferase (Internal Control) Lysis->Renilla Firefly Measure Firefly Luciferase (Readthrough Product) Lysis->Firefly Analysis Calculate Ratio: Firefly / Renilla Luciferase Renilla->Analysis Firefly->Analysis End End: Quantification of Readthrough Efficiency Analysis->End

Caption: Workflow for the Dual-Luciferase Reporter Assay.

Protocol:

  • Cell Culture and Transfection: Plate cells (e.g., HeLa) in a multi-well plate. Transfect cells with a dual-luciferase reporter plasmid containing a PTC (e.g., UGA) between the Renilla and Firefly luciferase genes.

  • Compound Treatment: After transfection, treat the cells with NV930 at the desired concentrations (e.g., a range including 12 µM) for a specified duration (e.g., 24 hours). Include appropriate vehicle controls.

  • Cell Lysis: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Add passive lysis buffer and incubate at room temperature to lyse the cells.

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Inject the Firefly luciferase substrate and measure the luminescence.

    • Inject the Renilla luciferase substrate (e.g., Stop & Glo® reagent) and measure the luminescence.

  • Data Analysis: Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well. An increase in this ratio in NV930-treated cells compared to control cells indicates translational readthrough.

Western Blot for Full-Length Protein Expression

This technique is used to visually confirm the production of the full-length protein of interest (e.g., CFTR) following treatment with NV930.

Protocol:

  • Cell Culture and Treatment: Culture cells expressing a nonsense mutation of the target protein (e.g., FRT cells with CFTR-G542X). Treat the cells with NV930 for a specified period.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CFTR antibody).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the band corresponding to the full-length protein in NV930-treated samples confirms readthrough.

Halide-Sensitive YFP Quenching Assay for CFTR Function

This functional assay measures the chloride channel activity of the restored CFTR protein.[1]

YFP_Quenching_Assay_Workflow Start Start: Cells co-expressing nonsense-mutant CFTR and YFP Treatment Treat cells with NV930 Start->Treatment Stimulation Stimulate CFTR channel (e.g., with forskolin) Treatment->Stimulation Iodide Add Iodide-containing buffer Stimulation->Iodide Quenching Measure YFP fluorescence quenching over time Iodide->Quenching End End: Rate of quenching indicates CFTR channel function Quenching->End

Caption: Workflow for the YFP-Halide Quenching Assay.

Protocol:

  • Cell Culture: Use cells stably expressing a nonsense mutation of CFTR and a halide-sensitive yellow fluorescent protein (YFP).

  • Compound Treatment: Treat the cells with NV930 for a sufficient time to allow for protein expression.

  • Assay Preparation: Wash the cells and replace the medium with a chloride-based buffer.

  • CFTR Activation: Stimulate the CFTR channels with an activator such as forskolin.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.

  • Iodide Addition: Inject an iodide-containing buffer. The influx of iodide through functional CFTR channels will quench the YFP fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Compare the quenching rates of NV930-treated cells to untreated controls to determine the restoration of function.

Conclusion and Future Directions

This compound (NV930) is a promising translational readthrough-inducing drug that holds potential for the treatment of genetic diseases caused by nonsense mutations. Its proposed mechanism of action, the inhibition of the FTSJ1 tRNA methyltransferase, represents a novel approach to inducing translational readthrough. The experimental data gathered to date, primarily from luciferase reporter assays, Western blotting, and functional CFTR assays, strongly support its activity.

Future research should focus on elucidating the precise molecular interactions between NV930 and FTSJ1 and on determining key pharmacological parameters such as IC50 and EC50 values. A deeper understanding of the downstream effects of FTSJ1 inhibition on the tRNA pool and ribosomal function will also be crucial. Furthermore, continued preclinical and clinical evaluation will be necessary to establish the safety and efficacy of NV930 as a therapeutic agent.

References

The Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a significant pharmacophore in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its role as a bioisosteric equivalent of ester and amide groups, contribute to its ability to interact with a wide array of biological targets.[1][2] This has led to the development of a multitude of 1,2,4-oxadiazole derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

1,2,4-Oxadiazole derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[3][4] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 1,2,4-oxadiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,2,4-Oxadiazole linked Imidazopyridine (Compound 1)MCF-7 (Breast)0.68 ± 0.03Adriamycin-
A-549 (Lung)1.56 ± 0.061Adriamycin-
A375 (Melanoma)0.79 ± 0.033Adriamycin-
1,2,4-Oxadiazole linked with 1,2,4-Thiadiazole-pyrimidine (Compound 5)MCF-7 (Breast)0.22 ± 0.078--
A-549 (Lung)0.11 ± 0.051--
Colo-205 (Colon)0.93 ± 0.043--
A2780 (Ovarian)0.34 ± 0.056--
1,2,4-Oxadiazole-Thiazole/Thiophene-sulfonamide Conjugate (OX12)HCT-116 (Colorectal)11.1--
Hybrid of 3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazoles (Compound 5c)A549 (Lung)9.18 - 12.8Gefitinib-
Hybrid of 3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazoles (Compound 8a)Caco-2 (Colon)13.0Gefitinib-
Signaling Pathways in Anticancer Activity

A significant mechanism through which 1,2,4-oxadiazole derivatives exert their anticancer effects is by inhibiting the EGFR/PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][5]

EGFR_PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes Cell Survival Cell Survival mTOR->Cell Survival Promotes 1,2,4-Oxadiazole Derivative 1,2,4-Oxadiazole Derivative 1,2,4-Oxadiazole Derivative->mTOR Inhibits

EGFR/PI3K/Akt/mTOR signaling pathway inhibition.

Anti-inflammatory Activity

Certain 1,2,4-oxadiazole derivatives have been shown to possess potent anti-inflammatory properties.[6] Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[6][7]

Quantitative Anti-inflammatory Activity Data

The following table presents the in vivo anti-inflammatory activity of flurbiprofen-based oxadiazole derivatives, as measured by the percentage of edema inhibition in the carrageenan-induced paw edema model.

CompoundEdema Inhibition (%)Reference CompoundEdema Inhibition (%)
Compound 1088.33Flurbiprofen90.01
Compound 366.66Flurbiprofen90.01
Compound 555.55Flurbiprofen90.01
Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of some 1,2,4-oxadiazole derivatives are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.[6][7]

NF_kB_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to 1,2,4-Oxadiazole Derivative 1,2,4-Oxadiazole Derivative 1,2,4-Oxadiazole Derivative->IKK Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces

NF-κB signaling pathway inhibition.

Antimicrobial and Antiparasitic Activities

The 1,2,4-oxadiazole scaffold is present in compounds exhibiting a wide range of anti-infective properties, including antibacterial, antifungal, and antiparasitic activities.[8]

Quantitative Antimicrobial and Antiparasitic Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for selected 1,2,4-oxadiazole derivatives against various pathogens.

Compound/DerivativePathogenMIC (µg/mL)IC50 (µM)Reference Compound
Compound 43Staphylococcus aureus0.15--
Salmonella schottmulleri0.05--
Escherichia coli0.05--
Candida albicans12.5--
1,2,4-Oxadiazole-N-acylhydrazone (73a)Trypanosoma cruzi-3.6Benznidazole
1,2,4-Oxadiazole-N-acylhydrazone (73b)Trypanosoma cruzi-3.9Benznidazole

Antiviral Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as antiviral agents, with activity reported against viruses such as Zika virus, dengue virus, and SARS-CoV-2.[9][10]

Quantitative Antiviral Activity Data

The table below shows the antiviral activity of specific 1,2,4-oxadiazole derivatives, presented as EC50 (the concentration required to achieve 50% of the maximum effect) and IC50 values.

Compound/DerivativeVirusEC50 (µM)IC50 (µM)Target
4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d)Zika Virus-Potent Activity-
1,2,4-Oxadiazole Compound 13fSARS-CoV-25.41.8PLpro
1,2,4-Oxadiazole Compound 26rSARS-CoV-24.31.0PLpro

Enzyme Inhibition

1,2,4-Oxadiazole derivatives have been identified as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of selected 1,2,4-oxadiazole derivatives against different enzymes, presented as IC50 values.

Compound/DerivativeEnzymeIC50 (µM)
1,2,4-Oxadiazole-Thiazole/Thiophene-sulfonamide Conjugate (OX12)Carbonic Anhydrase IX4.23
1,2,4-Oxadiazole Derivative 6nButyrylcholinesterase (BuChE)5.07
1,2,4-Oxadiazole Derivative 2cAcetylcholinesterase (AChE)0.0158 - 0.121
1,2,4-Oxadiazole Derivative 3aAcetylcholinesterase (AChE)0.0158 - 0.121

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 1,2,4-oxadiazole derivatives.

General Workflow for In Vitro Biological Activity Screening

The initial screening of a library of compounds to identify bioactive "hits" typically follows a structured workflow.

Screening_Workflow Start Start Primary_Screening Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Single Concentration Dose_Response Dose_Response Hit_Identification->Dose_Response Active Inactive Inactive Hit_Identification->Inactive Inactive IC50_Determination IC50_Determination Dose_Response->IC50_Determination Multiple Concentrations Secondary_Assays Secondary_Assays IC50_Determination->Secondary_Assays Potent Compounds Lead_Optimization Lead_Optimization Secondary_Assays->Lead_Optimization Mechanism of Action, Selectivity

A general workflow for in vitro screening.
Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1,2,4-Oxadiazole derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7][12]

Materials:

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • 1,2,4-Oxadiazole derivative solution/suspension

  • Reference anti-inflammatory drug (e.g., Indomethacin or Flurbiprofen)

  • Vehicle (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test groups for different doses of the 1,2,4-oxadiazole derivative). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal. The left hind paw can serve as a non-inflamed control.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1,2,4-Oxadiazole derivative stock solutions (in DMSO)

  • Positive control antibiotic/antifungal

  • Sterile saline or PBS

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds: Dispense 50-100 µL of sterile broth into each well of the 96-well plate. In the first column of wells, add an equal volume of the 1,2,4-oxadiazole derivative stock solution (at twice the highest desired test concentration). Perform a two-fold serial dilution by transferring 50-100 µL from the first column to the second, and so on, across the plate. Discard the final 50-100 µL from the last column of dilutions.

  • Inoculation: Add 50-100 µL of the prepared inoculum to each well, bringing the final volume to 100-200 µL. This will also dilute the compound concentrations to their final test concentrations.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[14] The results can also be read using a microplate reader by measuring the optical density at 600 nm.

References

A Comprehensive Review of 1,2,4-Oxadiazole Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthetic Strategies, Experimental Protocols, and Comparative Analysis for Drug Discovery and Development Professionals.

The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its significance lies in its ability to act as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. This technical guide provides a thorough review of the primary synthetic routes to 1,2,4-oxadiazoles, complete with detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of key synthetic workflows.

Core Synthetic Strategies

The construction of the 1,2,4-oxadiazole ring can be broadly categorized into four main approaches, each with distinct advantages and substrate scope. These include the classical acylation of amidoximes, 1,3-dipolar cycloaddition reactions, various one-pot methodologies, and modern oxidative cyclization techniques.

Synthesis from Amidoximes and Acylating Agents

The most traditional and widely employed method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, followed by a cyclodehydration step.[1] This two-step process offers a high degree of flexibility in introducing substituents at the 3- and 5-positions of the oxadiazole ring.

The initial step is the O-acylation of the amidoxime with an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. The resulting O-acylamidoxime intermediate is then subjected to cyclization, which can be induced thermally or mediated by a base.[2]

G cluster_acylation Acylation Step cluster_cyclization Cyclodehydration Step Amidoxime Amidoxime OAcylamidoxime O-Acylamidoxime Intermediate Amidoxime->OAcylamidoxime AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) AcylatingAgent->OAcylamidoxime CouplingAgent Coupling Agent (e.g., HBTU, EDC) CouplingAgent->OAcylamidoxime Base_Cyclization Base (e.g., TBAF, NaOH) Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole Base_Cyclization->Oxadiazole Heat Heat Heat->Oxadiazole OAcylamidoxime->Oxadiazole

Experimental Protocol: Classical Synthesis via Amidoxime Acylation [1]

  • Materials:

    • Substituted Amidoxime (1.0 eq)

    • Substituted Acyl Chloride (1.1 eq)

    • Pyridine (as solvent and base)

    • Dichloromethane (for extraction)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

1,3-Dipolar Cycloaddition

This elegant approach involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[3] The nitrile oxide is typically generated in situ from a precursor such as a hydroxamoyl chloride or an aldoxime. This method is particularly useful for synthesizing 1,2,4-oxadiazoles with specific substitution patterns that may be difficult to access through the amidoxime route.

G NitrileOxidePrecursor Nitrile Oxide Precursor (e.g., Hydroxamoyl Chloride) NitrileOxide Nitrile Oxide (in situ) NitrileOxidePrecursor->NitrileOxide Base Base (e.g., Triethylamine) Base->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Nitrile Nitrile Nitrile->Cycloaddition Oxadiazole 1,2,4-Oxadiazole Cycloaddition->Oxadiazole

Experimental Protocol: 1,3-Dipolar Cycloaddition of Nitrile Oxides [4]

  • Materials:

    • N-hydroxyimidoyl halide (1 eq)

    • Dipolarophile (e.g., a nitrile) (5 eq)

    • Triethylamine

    • Chloroform

  • Procedure:

    • A mixture of the N-hydroxyimidoyl halide and the dipolarophile in chloroform is prepared in a reaction vial.

    • This vial is placed in a larger sealed vial containing triethylamine.

    • The reaction mixture is stirred at room temperature for 2-4 days, with progress monitored by TLC or NMR.

    • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired 1,2,4-oxadiazole derivative.

One-Pot Syntheses

To improve efficiency and reduce waste, several one-pot procedures have been developed. These methods combine multiple reaction steps into a single operation without the isolation of intermediates. A common one-pot approach starts from a nitrile, which is converted to an amidoxime in situ, followed by reaction with a carboxylic acid or its derivative and subsequent cyclization.[5][6]

G Nitrile Nitrile OnePotReaction One-Pot Reaction Nitrile->OnePotReaction Hydroxylamine Hydroxylamine Hydroxylamine->OnePotReaction CarboxylicAcidEster Carboxylic Acid Ester CarboxylicAcidEster->OnePotReaction Superbase Superbase (e.g., NaOH/DMSO) Superbase->OnePotReaction Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole OnePotReaction->Oxadiazole

Experimental Protocol: One-Pot Synthesis in a Superbase Medium [1]

  • Materials:

    • Substituted Amidoxime (1.0 eq)

    • Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

    • Sodium Hydroxide (powdered, 2.0 eq)

    • Dimethyl Sulfoxide (DMSO)

    • Water

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

    • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into cold water.

    • If a precipitate forms, collect it by filtration, wash with water, and dry.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Oxidative Cyclization

A more recent development in 1,2,4-oxadiazole synthesis is the use of oxidative cyclization methods. These reactions often proceed under mild conditions and can offer alternative pathways to functionalized oxadiazoles. One notable example is the N-bromosuccinimide (NBS)-promoted oxidative cyclization of N-acyl amidines.[2] This method provides high yields and operates at room temperature.[2]

Experimental Protocol: NBS-Promoted Oxidative Cyclization of N-Acyl Amidines [2]

  • Materials:

    • N-acyl amidine

    • N-bromosuccinimide (NBS)

    • Ethyl acetate

  • Procedure:

    • The N-acyl amidine is dissolved in ethyl acetate at room temperature.

    • NBS is added to the solution.

    • The reaction proceeds at room temperature, and upon completion, affords the substituted 1,2,4-oxadiazole in almost quantitative yield.[2]

    • The reaction proceeds via the formation of an N-brominated intermediate, followed by N-O bond formation through dehydrobromination under basic conditions.[2]

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to the synthesis of 1,2,4-oxadiazoles, significantly reducing reaction times and often improving yields compared to conventional heating.[7][8] This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery.

Experimental Protocol: Microwave-Assisted Synthesis [9]

  • Materials:

    • Suitable benzamidoxime (1.14 mmol)

    • Dry potassium carbonate (2.53 mmol)

    • Anhydrous dichloromethane (6.0 mL)

    • Suitable 3-aryl-acryloyl chloride

    • Silica gel (60-120 mesh)

  • Procedure:

    • To a sealed vessel under a dry N2 atmosphere, add the benzamidoxime and dry potassium carbonate in anhydrous dichloromethane.

    • Add a solution of the 3-aryl-acryloyl chloride in anhydrous dichloromethane dropwise with stirring at room temperature.

    • After complete consumption of the reagents (monitored by TLC), add silica gel and remove the solvent under low pressure.

    • Place the vessel containing the silica-supported intermediate into a microwave reactor and irradiate.

    • After cooling, the product is extracted from the silica gel with a suitable solvent and purified.

Quantitative Data Summary

The following tables provide a comparative overview of the yields and reaction conditions for various synthetic methods leading to 3,5-disubstituted 1,2,4-oxadiazoles.

Table 1: Synthesis from Amidoximes and Acylating Agents

Amidoxime (R¹)Acylating Agent (R²)ConditionsYield (%)Reference
4-methylphenylmethyl or phenyl carboxylateNaOH/DMSO, RT, 4-24h11-90[10]
FuroxanylVarious acyl chloridesCs₂CO₃, MeCN, 20°C, 10-36hGood to excellent[2]
ArylCinnamic acids (activated)KOH, DMA, RTComparable to DMSO[2]
PhenylCinnamoyl chlorideK₂CO₃, DCM then MW68[9]

Table 2: One-Pot and Multicomponent Syntheses

Starting MaterialsReagents/ConditionsYield (%)Reference
Nitriles, Hydroxylamine, Carboxylic AcidsVilsmeier reagent, TEA, CH₂Cl₂, RT, 3h61-93[11]
Nitroalkenes, Arenes, NitrilesTfOH, diminished temp.28-96[2]
Aryl nitriles, Hydroxylamine, Crotonoyl chlorideAcetic acid (cat.), THF then DMSO, 120°CHigh[5]

Table 3: Oxidative Cyclization Methods

SubstrateOxidant/ConditionsYield (%)Reference
N-acyl amidinesNBS, Ethyl acetate, RT91-99[2]
N-benzyl amidoximesNBS/DBU54-84[2]
N-benzyl amidoximesI₂/K₂CO₃50-80[2]

Table 4: Microwave-Assisted Syntheses

| Amidoxime | Carboxylic Acid/Derivative | Reagents/Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Various | Various Carboxylic Acids | HBTU, PS-BEMP, MeCN, 160°C, 15 min | Good to excellent |[8] | | Various | Various Carboxylic Acids | PS-PPh₃, DIEA, THF, 150°C, 15 min | >85 |[8] | | Aryl | Acyl chlorides/Esters | NH₄F/Al₂O₃ or K₂CO₃, MWI | Good |[10] |

Conclusion

The synthesis of 1,2,4-oxadiazoles has evolved significantly from classical two-step procedures to highly efficient one-pot and microwave-assisted methodologies. The choice of synthetic route depends on the desired substitution pattern, substrate availability, and the scale of the synthesis. For researchers in drug development, the modern one-pot and microwave-assisted protocols offer rapid access to diverse libraries of 1,2,4-oxadiazole derivatives for biological screening. This guide provides a foundational understanding and practical protocols to aid in the successful synthesis of this important heterocyclic scaffold.

References

The Synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate: A Technical Guide to Starting Materials and Core Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential starting materials and synthetic pathways for the preparation of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document details the experimental protocols for the synthesis of the requisite precursors and the final cyclization reaction, supported by quantitative data and a visual representation of the synthetic workflow.

Introduction

The 1,2,4-oxadiazole ring is a prominent feature in a multitude of biologically active compounds. This compound, in particular, serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The construction of this heterocycle is most commonly achieved through the cyclization of a benzamidoxime with an ethyl oxalyl derivative. This guide will focus on the preparation of these two key starting materials and their subsequent reaction to yield the target compound.

Synthetic Pathways and Starting Materials

The principal synthetic route to this compound involves the reaction of benzamidoxime with a suitable C2-electrophile derived from oxalic acid. Two primary C2 synthons are commonly employed: diethyl oxalate and ethyl chlorooxoacetate.

Synthesis of Benzamidoxime

Benzamidoxime is a crucial precursor, typically synthesized from benzonitrile and hydroxylamine.[1][2] The reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon.[2]

Experimental Protocol: Synthesis of Benzamidoxime from Benzonitrile

A common procedure for the synthesis of benzamidoxime is as follows:

  • To a solution of hydroxylamine hydrochloride (1.32 mol) in water (180 mL), add benzyltriethylammonium chloride (0.06 mol) and benzonitrile (1.2 mol).[3]

  • Cool the mixture to 10°C and slowly add a 30% aqueous solution of sodium hydroxide (336 g) over approximately 1 hour.[3]

  • After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature for 6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to 5°C and adjust the pH to 6-7 using 2N hydrochloric acid to precipitate the product.[3]

  • Filter the solid, wash with cold water, and dry under vacuum at 50°C to yield benzamidoxime.[3]

Starting MaterialsReagents and ConditionsProductYieldPurityMelting Point
BenzonitrileHydroxylamine HCl, NaOH, Benzyltriethylammonium chloride, H₂O, 40°C, 6hBenzamidoxime80.2%[3]98.3%[3]77-80°C[3]
BenzonitrileHydroxylamine HCl, K₂CO₃, PEG-2000, H₂O, 50°C, 4hBenzamidoxime86.2%[3]98.7%[3]78-80°C[3]
Synthesis of Ethyl Oxalyl Derivatives

The second key component for the 1,2,4-oxadiazole synthesis is an ethyl oxalyl derivative. Both diethyl oxalate and ethyl chlorooxoacetate can be used.

Diethyl oxalate is a commercially available starting material.

Ethyl chlorooxoacetate (mono-ethyl oxalyl chloride) is a more reactive acylating agent and can be prepared from diethyl oxalate.

Experimental Protocol: Synthesis of Ethyl Chlorooxoacetate from Diethyl Oxalate

A representative procedure for the synthesis of ethyl chlorooxoacetate is as follows:

  • Suspend potassium monoethyl oxalate (0.13 mol) in diethyl ether (20 mL) in an ice bath.[4]

  • Slowly add thionyl chloride (0.25 mol).[4]

  • Heat the reaction mixture under reflux for 15 hours.[4]

  • After the reaction is complete, filter the mixture to remove the solid potassium chloride.[4]

  • Distill the filtrate to collect the fraction at 125-130°C, which is the ethyl chlorooxoacetate product.[4]

Starting MaterialsReagents and ConditionsProductYieldPurityBoiling Point
Diethyl Oxalate1. KOAc, H₂O, 70-80°C, 2h; 2. SOCl₂, Diethyl ether, reflux, 15hEthyl Chlorooxoacetate69% (from potassium monoethyl oxalate)[4]Not specified125-130°C[4]
Diethyl OxalatePCl₅, 95-100°C, 4 daysEthyl ChlorooxoacetateNot specifiedNot specified39.7°C / 18 mm

Synthesis of this compound

The final step in the synthesis is the condensation and cyclization of benzamidoxime with the ethyl oxalyl derivative.

From Benzamidoxime and Diethyl Oxalate

This method involves the direct reaction of benzamidoxime with an excess of diethyl oxalate.

Experimental Protocol: Synthesis from Benzamidoxime and Diethyl Oxalate

  • To 8 mL (0.066 mol) of diethyl oxalate, add 3 g (0.022 mol) of benzamidoxime with stirring.[5]

  • Heat the mixture at 120°C for 4 hours.[5]

  • Cool the reaction mixture to room temperature, which should result in the formation of a suspension.[5]

  • Filter the suspension and wash the collected solid with dichloromethane.[5]

  • Wash the resulting solution with water (25 mL), dry with magnesium sulfate, and evaporate the dichloromethane under reduced pressure to obtain the product.[5]

Starting MaterialsReagents and ConditionsProductYield
Benzamidoxime, Diethyl Oxalate120°C, 4hEthyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate65%[5]
From Benzamidoxime and Ethyl Chlorooxoacetate

The reaction with the more reactive ethyl chlorooxoacetate is a common method for forming 1,2,4-oxadiazoles.[6] This typically involves an initial acylation of the amidoxime followed by a cyclization step.

Conceptual Experimental Workflow

  • Acylation: Benzamidoxime is reacted with ethyl chlorooxoacetate in the presence of a base (e.g., pyridine) in an appropriate solvent (e.g., THF) at a low temperature.

  • Cyclization: The resulting O-acyl amidoxime intermediate is then heated to induce cyclization and dehydration, yielding the 1,2,4-oxadiazole.

Specific quantitative data for the direct synthesis of this compound using this method was not explicitly detailed in the searched literature, but it follows the general principle of 1,2,4-oxadiazole synthesis from amidoximes and acyl chlorides.[6][7]

Synthetic Workflow Diagram

The following diagram illustrates the key synthetic pathways to obtain this compound from the basic starting materials.

Synthesis_Workflow Benzonitrile Benzonitrile Benzamidoxime Benzamidoxime Benzonitrile->Benzamidoxime NaOH / H₂O Hydroxylamine Hydroxylamine HCl Hydroxylamine->Benzamidoxime DiethylOxalate Diethyl Oxalate EthylChlorooxoacetate Ethyl Chlorooxoacetate DiethylOxalate->EthylChlorooxoacetate SOCl₂ or PCl₅ FinalProduct This compound DiethylOxalate->FinalProduct 120°C Benzamidoxime->FinalProduct Route A EthylChlorooxoacetate->FinalProduct Route B (with Benzamidoxime)

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The key to a successful synthesis lies in the efficient preparation of the core starting materials: benzamidoxime and an appropriate ethyl oxalyl derivative. This guide provides researchers and drug development professionals with the fundamental knowledge, including detailed experimental protocols and quantitative data, necessary for the production of this valuable heterocyclic intermediate.

References

The Pharmacological Potential of Phenyl-1,2,4-Oxadiazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry. Its unique bioisosteric properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Phenyl-1,2,4-oxadiazole derivatives, in particular, exhibit a remarkably broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases. This document provides a comprehensive overview of the pharmacological potential of this compound class, with a focus on quantitative data, experimental methodologies, and key biological pathways.

The versatility of the 1,2,4-oxadiazole core allows for diverse biological applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities.[1] Compounds featuring this scaffold have been investigated as inhibitors of various enzymes and as modulators of critical signaling pathways involved in pathophysiology.[1][2] This guide aims to serve as a technical resource for researchers and drug development professionals by consolidating key findings and providing detailed experimental context.

Pharmacological Activities and Quantitative Data

Phenyl-1,2,4-oxadiazole derivatives have been evaluated against numerous biological targets. The following sections summarize their activity in key therapeutic areas, with quantitative data presented for comparative analysis.

Anticancer Activity

The antiproliferative effects of phenyl-1,2,4-oxadiazoles have been extensively studied against various human cancer cell lines.[3] Their mechanisms of action often involve the inhibition of crucial cellular machinery, such as tubulin polymerization or key enzymes like histone deacetylases (HDACs).[1][4]

A series of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil demonstrated potent anticancer activity.[3] Notably, the introduction of electron-donating groups, such as methoxy substituents, on the phenyl ring was found to enhance cytotoxicity.[3] For instance, compound 7b , with a 3,4,5-trimethoxy substitution, showed significantly greater activity than the unsubstituted parent compound against multiple cell lines.[3]

anticancer_sar

Table 1: Anticancer Activity of Phenyl-1,2,4-Oxadiazole Derivatives

Compound Substituent on Phenyl Ring MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) DU-145 IC₅₀ (µM) MDA MB-231 IC₅₀ (µM) Reference
7a H 0.76 ± 0.044 0.18 ± 0.019 1.13 ± 0.55 0.93 ± 0.013 [3]
7b 3,4,5-trimethoxy 0.011 ± 0.009 0.053 ± 0.0071 0.017 ± 0.0062 0.021 ± 0.0028 [3]
7c 3,4-dimethoxy 0.88 ± 0.073 1.44 ± 0.32 1.28 ± 0.27 1.95 ± 0.19 [3]
7i 4-Nitro 19.4 ± 8.11 11.5 ± 2.61 15.2 ± 4.19 17.3 ± 3.44 [3]

| Doxorubicin | Standard | 0.79 - 5.51 | - | - | - |[1] |

Neuroprotective Activity (Anti-Alzheimer's)

Phenyl-1,2,4-oxadiazoles have emerged as multifunctional agents for treating neurodegenerative disorders like Alzheimer's disease (AD).[5][6] Their mechanisms include the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as the modulation of pathways like glycogen synthase kinase 3β (GSK-3β).[5][6]

A series of derivatives were designed as multifunctional anti-AD agents, with several compounds showing potent inhibition of AChE, far exceeding the standard drug, donepezil.[5] Compound 4b , for instance, demonstrated an exceptionally low IC₅₀ value against AChE.[5]

ad_pathway

Table 2: Neuroprotective Activity of Phenyl-1,2,4-Oxadiazole Derivatives

Compound AChE IC₅₀ (µM) BuChE IC₅₀ (µM) GSK-3β IC₅₀ (µM) MAO-B IC₅₀ (µM) Reference
1b 0.00215 29.33 - - [5]
2b 0.00311 31.91 - 396.84 [5]
4b 0.00098 16.64 - - [5]
5e - - 1.52 - [6]
10b - - 0.19 - [6]
Donepezil 0.12297 - - - [5]

| Rivastigmine | - | 5.88 | - | - |[5] |

Antifungal Activity

Certain phenyl-1,2,4-oxadiazole derivatives have been synthesized and evaluated as potential antifungal agents, showing particular efficacy against various plant pathogenic fungi.[7] These compounds are often designed as inhibitors of crucial fungal enzymes like succinate dehydrogenase (SDH).[7]

Table 3: Antifungal Activity of Phenyl-1,2,4-Oxadiazole Derivatives

Compound R. solani EC₅₀ (µg/mL) F. graminearum EC₅₀ (µg/mL) E. turcicum EC₅₀ (µg/mL) C. capsica EC₅₀ (µg/mL) Reference
4f 12.68 29.97 29.14 8.81 [7]

| 4q | 38.88 | 149.26 | 228.99 | 41.67 |[7] |

Antiviral Activity (SARS-CoV-2)

The SARS-CoV-2 main protease (Mpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Phenyl-1,2,4-oxadiazole derivatives have been identified as a new class of Mpro inhibitors.[8] Starting from a hit compound identified through screening, structural optimization led to derivatives with improved inhibitory activity.[8]

Table 4: Anti-SARS-CoV-2 Mpro Activity of Phenyl-1,2,4-Oxadiazole Derivatives

Compound Mpro IC₅₀ (µM) Reference
Hit-01 46 [8]

| 16d | 5.27 ± 0.26 |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of phenyl-1,2,4-oxadiazole derivatives, based on published literature.

experimental_workflow

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

The most common methods for synthesizing the 1,2,4-oxadiazole core involve the heterocyclization of an amidoxime with a carboxylic acid derivative or a 1,3-dipolar cycloaddition.[4] The following protocol is a generalized procedure based on the coupling of a substituted benzoic acid with an amidoxime intermediate.[3][7]

Protocol 2.1.1: Synthesis via Amidoxime and Carboxylic Acid Coupling

  • Amidoxime Preparation:

    • Dissolve the starting nitrile (e.g., 4-(cyanomethyl)benzonitrile) in a suitable solvent like aqueous ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., potassium carbonate).

    • Reflux the mixture for 5-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, and collect the resulting amidoxime precipitate by filtration.

  • Oxadiazole Ring Formation:

    • Suspend the desired substituted benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

    • Add coupling agents, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the prepared amidoxime (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature or under gentle heating until completion (typically 12-24 hours), as monitored by TLC.

    • Perform an aqueous work-up by washing the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in petroleum ether) to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.[7]

  • Structural Confirmation:

    • Confirm the structure of the final compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[3][7]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[1]

Protocol 2.2.1: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well microtiter plates at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of media.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Antifungal Activity (Mycelial Growth Inhibition)

This method evaluates the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.[7]

Protocol 2.3.1: Mycelial Growth Inhibition Test

  • Media and Compound Preparation:

    • Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

    • Cool the PDA to approximately 50-60°C.

    • Add the test compound, dissolved in a small amount of a suitable solvent (e.g., DMSO), to the molten PDA to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.

  • Fungal Inoculation:

    • Using a sterile cork borer, cut a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing colony of the test fungus (e.g., R. solani).

    • Place the mycelial disc, mycelium-side down, in the center of the PDA plate containing the test compound.

  • Incubation and Measurement:

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing solvent but no compound) has reached the edge of the plate.

  • Data Analysis:

    • Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.

    • Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by testing a range of concentrations and analyzing the dose-response data.[7]

References

Methodological & Application

Application Note: Purification of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[1] Ideally, the target compound should be highly soluble in a hot solvent and sparingly soluble in the same solvent at low temperatures.[1] This allows for the selective crystallization of the pure compound upon cooling, while impurities remain dissolved in the surrounding solution (mother liquor).[1] This application note provides a detailed protocol for the purification of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS: 37384-62-6), a key intermediate in the synthesis of various biologically active molecules, using the recrystallization method.[2][3]

Solvent Selection and Optimization

The choice of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1]

  • Be chemically inert, not reacting with the compound.[1]

  • Possess a relatively low boiling point for easy removal from the purified crystals.[1]

  • Be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

For oxadiazole derivatives, common and effective solvents include ethanol, isopropanol, ethyl acetate, and mixed solvent systems such as ethanol/water or ethyl acetate/hexane.[1][4] A preliminary small-scale solubility test is highly recommended to determine the optimal solvent or solvent system.

Data Presentation: Solvent Screening for Recrystallization

The following table presents hypothetical data for selecting a suitable solvent system for the recrystallization of this compound. This data serves as an example for guiding the experimental solvent screening process.

Solvent System (v/v)Solubility at Boiling Point ( g/100 mL)Solubility at 0-4 °C ( g/100 mL)Crystal QualityEstimated Recovery Yield
Ethanol~15~1.5Well-formed needlesGood (~90%)
Isopropanol~12~1.8Small platesModerate (~85%)
Ethyl Acetate~20~4.0Fine powderFair (~80%)
Ethanol/Water (8:2)~10~0.5Large, well-defined prismsExcellent (>95%)
Ethyl Acetate/Hexane (1:1)~8~0.8Fine needlesGood (~90%)
Toluene~18~5.0Oiled out initiallyPoor
WaterInsolubleInsolubleN/AN/A

Based on this hypothetical data, an Ethanol/Water mixed solvent system appears to be the most effective for achieving both high yield and high purity.

Experimental Protocol

This protocol outlines the detailed methodology for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Chosen recrystallization solvent (e.g., Ethanol and deionized water)

  • Activated charcoal (optional, for colored impurities)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser

  • Fluted filter paper

  • Glass funnel (stemless or short-stemmed)

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Drying oven or vacuum desiccator

Methodology:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent (e.g., 40 mL of ethanol for an 8:2 ethanol/water system) to the flask.

    • Gently heat the mixture on a hot plate with constant stirring. Add a condenser to the flask to prevent solvent loss.

    • Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure maximum recovery.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for 5-10 minutes with stirring to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration:

    • This step is necessary to remove insoluble impurities or activated charcoal.

    • Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution through the preheated setup. This prevents premature crystallization of the product on the filter paper or in the funnel stem.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass or loosely plugged with cotton to prevent contamination and allow for slow cooling.

    • Let the solution cool undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.

  • Drying:

    • Carefully remove the filter cake of crystals from the funnel and spread them on a watch glass.

    • Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product Start Start with Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Decolorize Decolorize with Charcoal (Optional) Dissolve->Decolorize Hot_Filter Hot Filtration (Remove Impurities) Dissolve->Hot_Filter If no decolorization Decolorize->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Cold_Filter Vacuum Filtration (Collect Crystals) Ice_Bath->Cold_Filter Wash Wash with Cold Solvent Cold_Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too rapidly. To resolve this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form after cooling in the ice bath, it may be due to using too much solvent or a supersaturated solution that resists crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound to induce crystallization.

  • Low Recovery: This is often caused by using an excessive amount of solvent during dissolution, incomplete crystallization, or loss of product during transfers. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.

References

Application Notes and Protocols: 1H NMR Characterization of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the ¹H NMR characterization of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Detailed experimental protocols for sample preparation and data acquisition are presented, alongside a thorough analysis of the resulting spectrum. Quantitative data, including chemical shifts, multiplicities, coupling constants, and proton integrations, are summarized for clear interpretation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Introduction

This compound is a key scaffold in the development of novel therapeutic agents. Its derivatives have been investigated for a variety of biological activities. Accurate and unambiguous structural confirmation is a critical step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, is one of the most powerful techniques for the structural elucidation of organic molecules in solution. This application note details the standard procedure for the ¹H NMR characterization of this specific oxadiazole derivative.

Chemical Structure

Figure 1: Chemical structure of this compound (CAS: 37384-62-6).[1] The protons are labeled (a-e) corresponding to the signals in the ¹H NMR spectrum.

Caption: Structure of this compound.

¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound. The spectrum was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Hc, Hb8.18 - 8.15Multiplet-2HAr-H (ortho)
Ha7.68 - 7.52Multiplet-3HAr-H (meta, para)
Hd4.54Quartet7.12H-O-CH₂-CH₃
He1.47Triplet7.13H-O-CH₂-CH₃

Experimental Protocol

A detailed methodology for the ¹H NMR characterization of the title compound is provided below.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

NMR Data Acquisition
  • Instrument: A 400 MHz NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton pulse sequence (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm (-5 to 15 ppm)

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.

  • Phase Correction: Manually correct the phase of the spectrum.

  • Baseline Correction: Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Experimental Workflow

The following diagram illustrates the logical workflow for the ¹H NMR characterization process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition (400 MHz NMR) cluster_data_proc Data Processing cluster_analysis Data Analysis & Reporting weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (zg30) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS (0.00 ppm) phase_baseline->reference analyze Integration & Peak Picking reference->analyze assign Assign Signals to Protons analyze->assign report Generate Report & Application Note assign->report

Caption: ¹H NMR characterization workflow.

Discussion of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides distinct signals that are consistent with its molecular structure.

  • Aromatic Protons: The protons on the phenyl ring appear in the downfield region of the spectrum, which is characteristic of aromatic protons. The two ortho protons (Hc) are deshielded due to their proximity to the oxadiazole ring and resonate as a multiplet at approximately 8.17 ppm. The meta and para protons (Hb and Ha) resonate as a multiplet between 7.52 and 7.68 ppm. The integration of these signals corresponds to a 2:3 ratio, as expected.

  • Ethyl Group Protons: The ethyl ester moiety gives rise to two characteristic signals. The methylene protons (-O-CH₂-CH₃, Hd) appear as a quartet at around 4.54 ppm. The quartet multiplicity is due to the coupling with the adjacent three methyl protons (n+1 = 3+1 = 4). The methyl protons (-O-CH₂-CH₃, He) resonate as a triplet at approximately 1.47 ppm, resulting from coupling with the neighboring two methylene protons (n+1 = 2+1 = 3). The integration of the methylene and methyl signals shows a 2:3 ratio.

Conclusion

The ¹H NMR spectrum of this compound is a reliable and informative tool for its structural verification. The chemical shifts, multiplicities, coupling constants, and integration values are all in excellent agreement with the assigned structure. The experimental protocol and data presented in this application note provide a standardized method for the characterization of this compound, which is valuable for quality control in synthetic chemistry and drug development.

References

Application Note: 13C NMR Analysis of the 1,2,4-Oxadiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-oxadiazole ring is a crucial heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. A thorough understanding of its electronic and structural properties is paramount for the rational design of novel therapeutics. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for elucidating the structure and electronic environment of the 1,2,4-oxadiazole core. This application note provides a detailed overview of the 13C NMR spectral features of 1,2,4-oxadiazoles, a summary of substituent effects on chemical shifts, and a generalized protocol for sample analysis.

13C NMR Spectral Characteristics of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring consists of two carbon atoms, designated as C3 and C5. The chemical shifts of these carbons are highly sensitive to the nature of the substituents attached to them. In general, the C3 and C5 carbons of the 1,2,4-oxadiazole ring resonate in the downfield region of the 13C NMR spectrum, typically between 160 and 185 ppm.[1][2] This significant deshielding is attributed to the influence of the electronegative oxygen and nitrogen atoms within the heterocyclic ring.

The formation of the 1,2,4-oxadiazole system can be confirmed by signals in the 13C NMR spectra at δ 167.2-168.7 and δ 173.9-176.1, which are assigned to C-3 and C-5, respectively.[1]

Substituent Effects on 13C NMR Chemical Shifts

The electronic nature of substituents at the C3 and C5 positions significantly influences the chemical shifts of the ring carbons. Electronegative groups tend to withdraw electron density, causing a deshielding effect and shifting the corresponding carbon signal downfield (to a higher ppm value).[3] Conversely, electron-donating groups can lead to a slight upfield shift.

Studies on various substituted 1,2,4-oxadiazoles have demonstrated a correlation between the Hammett substituent constants and the 13C NMR chemical shifts of the ring carbons.[4][5] This correlation underscores the systematic and electronic origin of the observed chemical shift variations.[4] For instance, in a series of 3-aryl-5-methyl-1,2,4-oxadiazoles, the substituent on the phenyl ring was found to have a noticeable effect on the chemical shifts of the aromatic carbons.[6]

Quantitative Data: 13C NMR Chemical Shifts of Selected 1,2,4-Oxadiazoles

The following table summarizes the 13C NMR chemical shifts for the C3 and C5 carbons of various substituted 1,2,4-oxadiazoles, as reported in the literature. All spectra were recorded in CDCl3.

Substituent at C3Substituent at C5δ (C3) (ppm)δ (C5) (ppm)Reference
PhenylPhenyl~168.7~176.1[1]
4-ChlorophenylPhenyl~167.9~175.8[1]
Phenyl4-Chlorophenyl~168.5~175.1[1]
Phenyl2,4-Dichlorophenyl~168.4~173.9[1]
Naphthalen-2-yl1-Hexylpiperidin-4-yl169.5183.6[2]
Phenyl4-NitrophenylNot specifiedNot specified[7]
Phenyl4-MethoxyphenylNot specifiedNot specified[8]
PhenylH168.1176.6[6]
PhenylCH3168.7177.0[6]
o-TolylCH3169.4177.0[6]
m-TolylCH3168.7177.0[6]
p-TolylCH3168.7177.0[6]

Experimental Protocol for 13C NMR Analysis

This section outlines a general procedure for acquiring a 13C NMR spectrum of a 1,2,4-oxadiazole derivative.

1. Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of the 1,2,4-oxadiazole compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. Chloroform-d (CDCl3) is a commonly used solvent for these compounds.[1][4]

  • Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

2. NMR Instrument Setup and Data Acquisition

The following are general parameters for a standard 1D 13C NMR experiment with broadband proton decoupling.[9] These may need to be optimized based on the specific instrument and sample.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Experiment: Standard 1D 13C NMR with proton decoupling.

  • Solvent: Select the appropriate deuterated solvent used for sample preparation (e.g., CDCl3).

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) is typically sufficient to cover the chemical shift range of 1,2,4-oxadiazoles and common organic functionalities.

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64 to 1024 scans are usually adequate.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Pulse Width (p1): A 90° pulse should be used. This should be calibrated for the specific probe.

  • Decoupling: Use broadband proton decoupling during the acquisition.

3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak. For CDCl3, the central peak of the triplet is set to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizations

experimental_workflow Experimental Workflow for 13C NMR Analysis of 1,2,4-Oxadiazoles cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Parameters) transfer->setup acquire Acquire 13C NMR Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analyze Peak Picking & Interpretation reference->analyze substituent_effects Substituent Effects on 1,2,4-Oxadiazole 13C NMR Chemical Shifts substituent Substituent at C3 or C5 ewg Electron-Withdrawing Group (EWG) substituent->ewg e.g., -NO2, -Cl edg Electron-Donating Group (EDG) substituent->edg e.g., -OCH3, -CH3 ring_carbon 1,2,4-Oxadiazole Ring Carbon (C3/C5) ewg->ring_carbon Withdraws electron density edg->ring_carbon Donates electron density deshielding Deshielding ring_carbon->deshielding Influenced by EWG shielding Shielding ring_carbon->shielding Influenced by EDG downfield Downfield Shift (Higher ppm) deshielding->downfield upfield Upfield Shift (Lower ppm) shielding->upfield

References

Application Notes and Protocols for the Mass Spectrometry of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This guide outlines the proposed fragmentation pathway under electron ionization (EI) conditions, methods for sample preparation, and instrument parameters for acquiring a mass spectrum. The information is designed to facilitate the identification and characterization of this compound in various research and development settings.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its molecular formula is C₁₁H₁₀N₂O₃, and it has a molecular weight of 218.21 g/mol .[1][2][3][4][5] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern is essential for its unambiguous identification in complex matrices. While specific experimental mass spectral data for this exact compound is not widely published, a probable fragmentation pathway can be proposed based on the known behavior of similar 1,2,4-oxadiazole derivatives under electron impact mass spectrometry.[6]

Proposed Fragmentation Pathway

Under electron ionization (EI), this compound is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation is anticipated to involve the cleavage of the 1,2,4-oxadiazole ring and losses of the ethyl and carboxylate groups.

The initial event is the formation of the molecular ion [M]⁺• at m/z 218. The proposed major fragmentation steps are as follows:

  • Loss of the ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of an acylium ion.

  • Cleavage of the oxadiazole ring: Studies on related 1,2,4-oxadiazole structures suggest that a characteristic cleavage occurs at the 1-5 and 3-4 bonds.[6]

  • Loss of carbon dioxide (CO₂): Decarboxylation is a common fragmentation pathway for carboxylic acid esters.

  • Formation of the benzonitrile cation: A stable fragment resulting from the rearrangement and cleavage of the phenyl-oxadiazole core.

  • Formation of the phenyl cation: Loss of a neutral molecule from the benzonitrile cation can lead to the stable C₆H₅⁺ ion.

These proposed fragmentations are summarized in the table below.

Quantitative Data Summary

The following table outlines the proposed major fragment ions for this compound under EI-MS, along with their corresponding mass-to-charge ratio (m/z), chemical formula, and the proposed neutral loss.

m/z Ion Formula Proposed Structure Neutral Loss Neutral Loss Formula
218[C₁₁H₁₀N₂O₃]⁺•Molecular Ion--
173[C₁₀H₇N₂O₂]⁺[M - OCH₂CH₃]⁺Ethoxy radical•OCH₂CH₃
145[C₉H₇N₂O]⁺[M - COOCH₂CH₃]⁺Carboethoxy radical•COOCH₂CH₃
116[C₇H₅NO]⁺•Benzonitrile oxide radical cationC₂H₅O₂C₂H₅O₂
103[C₇H₅N]⁺•Benzonitrile radical cationC₂H₅O₃NC₂H₅O₃N
77[C₆H₅]⁺Phenyl cationC₃H₅N₂O₃C₃H₅N₂O₃

Experimental Protocols

This section provides a detailed protocol for the mass spectrometric analysis of this compound.

4.1. Sample Preparation

  • Solvent Selection: Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. A concentration of approximately 1 mg/mL is recommended as a starting point.

  • Purity Check: Ensure the purity of the sample using a preliminary technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid interference from impurities.

  • Standard Preparation: For quantitative analysis, prepare a series of calibration standards of known concentrations.

4.2. Instrumentation

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer.

  • Ionization Source: Electron Ionization (EI).

  • Inlet System: Direct insertion probe (for solid samples) or a gas chromatograph (GC-MS) for volatile samples.

4.3. Data Acquisition Parameters (EI-MS)

Parameter Recommended Value
Ionization Energy70 eV
Source Temperature200-250 °C
Mass Rangem/z 50-300
Scan Rate1 scan/second
Inlet Temperature (if GC)250 °C
Transfer Line Temp (if GC)280 °C

4.4. Data Analysis

  • Identify the molecular ion peak [M]⁺• at m/z 218.

  • Analyze the fragmentation pattern and compare the observed fragment ions with the proposed fragmentation pathway and the data in the summary table.

  • For high-resolution mass spectrometry data, calculate the elemental composition of the molecular ion and major fragments to confirm their identities.

Visualizations

Diagram 1: Proposed EI-MS Fragmentation Pathway

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound mol C₁₁H₁₀N₂O₃ m/z = 218 (Molecular Ion) frag1 [M - OCH₂CH₃]⁺ m/z = 173 mol->frag1 - •OCH₂CH₃ frag2 [M - COOCH₂CH₃]⁺ m/z = 145 mol->frag2 - •COOCH₂CH₃ frag3 [C₇H₅NO]⁺• m/z = 116 frag1->frag3 - C₂O frag4 [C₇H₅N]⁺• m/z = 103 frag2->frag4 - N₂O frag5 [C₆H₅]⁺ m/z = 77 frag4->frag5 - CN

Caption: Proposed fragmentation pathway under Electron Ionization.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_workflow Mass Spectrometry Analysis Workflow A Sample Preparation (1 mg/mL in MeOH) B Instrument Setup (EI-MS, 70 eV) A->B C Data Acquisition (m/z 50-300) B->C D Data Analysis C->D E Structure Elucidation & Fragmentation Mapping D->E

References

Application Notes and Protocols: FTIR Spectroscopy of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate. This document outlines the expected vibrational frequencies, detailed experimental protocols for sample preparation and analysis, and logical workflows for obtaining and interpreting the FTIR spectrum of this compound.

Introduction to FTIR Spectroscopy of this compound

FTIR spectroscopy is a powerful analytical technique for the identification and characterization of molecules based on their vibrational modes. For this compound (C₁₁H₁₀N₂O₃), FTIR analysis allows for the confirmation of its molecular structure by identifying the characteristic absorption bands of its key functional groups: the 1,2,4-oxadiazole ring, the phenyl group, and the ethyl ester moiety. This technique is crucial for quality control, reaction monitoring, and structural elucidation in the synthesis and development of oxadiazole-based pharmaceutical compounds.

Expected Vibrational Frequencies

The FTIR spectrum of this compound is characterized by the absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The following table summarizes the expected characteristic infrared absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H stretchingPhenyl group (aromatic)Medium to Weak
2985 - 2850C-H stretchingEthyl group (aliphatic)Medium
1750 - 1730C=O stretchingEthyl esterStrong
1620 - 1580C=N stretching1,2,4-Oxadiazole ringMedium to Strong
1600 - 1450C=C stretchingPhenyl group (aromatic)Medium to Strong
1470 - 1440C-H bendingEthyl group (aliphatic)Medium
1300 - 1200C-O-C asymmetric stretchingEthyl esterStrong
1180 - 1000C-O stretchingEthyl esterStrong
1100 - 1000In-plane C-H bendingPhenyl groupMedium
900 - 675Out-of-plane C-H bendingPhenyl groupStrong
~1100, ~950Ring stretching/breathing1,2,4-Oxadiazole ringMedium

Experimental Protocols

Two common methods for the FTIR analysis of solid samples like this compound are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

This method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • This compound (sample)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed moisture. Cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.

  • Grinding: Add the sample to the agate mortar and grind to a fine powder. Then, add the KBr and mix thoroughly by gentle grinding until a homogenous mixture is obtained.

  • Pellet Formation: Transfer the mixture to the pellet die. Apply pressure of 8-10 tons for 1-2 minutes using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis Dry_KBr Dry KBr Powder Weigh_Sample Weigh Sample (1-2 mg) and KBr (100-200 mg) Dry_KBr->Weigh_Sample Grind_Mix Grind and Mix in Agate Mortar Weigh_Sample->Grind_Mix Load_Die Load Mixture into Pellet Die Grind_Mix->Load_Die Press_Pellet Apply Pressure (8-10 tons) Load_Die->Press_Pellet Place_Holder Place Pellet in Sample Holder Press_Pellet->Place_Holder Acquire_Spectrum Acquire FTIR Spectrum (4000-400 cm⁻¹) Place_Holder->Acquire_Spectrum

KBr Pellet Method Workflow

ATR is a rapid and convenient method that requires minimal sample preparation.

Materials and Equipment:

  • This compound (sample)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

  • Apply Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly against the crystal, ensuring good contact.

  • Spectral Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface with a lint-free wipe moistened with a suitable solvent.

ATR_Workflow cluster_setup Setup cluster_measurement Measurement cluster_cleanup Cleanup Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Pressure with Clamp Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire FTIR Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Clean_Up Clean Crystal Surface Acquire_Spectrum->Clean_Up

ATR Method Workflow

Data Interpretation and Logical Relationships

The interpretation of the FTIR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Interpretation_Logic cluster_regions Spectral Regions and Functional Groups FTIR_Spectrum Acquired FTIR Spectrum of This compound Region_3100_2850 3100-2850 cm⁻¹ C-H Stretching FTIR_Spectrum->Region_3100_2850 Identifies Aromatic & Aliphatic C-H Region_1750_1730 1750-1730 cm⁻¹ C=O Stretching FTIR_Spectrum->Region_1750_1730 Confirms Ester Group Region_1620_1450 1620-1450 cm⁻¹ C=N and C=C Stretching FTIR_Spectrum->Region_1620_1450 Confirms Oxadiazole and Phenyl Rings Region_1300_1000 1300-1000 cm⁻¹ C-O Stretching FTIR_Spectrum->Region_1300_1000 Confirms Ester Linkage Region_900_675 900-675 cm⁻¹ C-H Bending FTIR_Spectrum->Region_900_675 Indicates Phenyl Substitution Pattern Structural_Confirmation Structural Confirmation of Target Molecule Region_3100_2850->Structural_Confirmation Region_1750_1730->Structural_Confirmation Region_1620_1450->Structural_Confirmation Region_1300_1000->Structural_Confirmation Region_900_675->Structural_Confirmation

Logical Flow for Spectral Interpretation

Conclusion

The protocols and data presented in these application notes provide a robust framework for the FTIR spectroscopic analysis of this compound. By following the detailed experimental procedures and utilizing the table of expected vibrational frequencies, researchers can confidently identify and characterize this important heterocyclic compound, ensuring its structural integrity and purity in various stages of drug discovery and development.

Application Notes and Protocols for Antimicrobial Screening of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antimicrobial screening of novel chemical entities, specifically focusing on derivatives of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate. Due to the limited availability of published data on the antimicrobial properties of this specific class of compounds, this document outlines generalized yet detailed protocols widely accepted in the field for the evaluation of new potential antimicrobial agents. The methodologies described are based on standard practices for screening novel oxadiazole and other heterocyclic compounds.

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial effects. The screening of novel derivatives, such as those of this compound, is a critical step in the discovery of new therapeutic agents to combat the growing challenge of antimicrobial resistance.

Data Presentation

Quantitative data from antimicrobial screening is crucial for structure-activity relationship (SAR) studies. The following table is an illustrative example of how to present Minimum Inhibitory Concentration (MIC) data for a series of hypothetical this compound derivatives.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Selected Microbial Strains.

Compound IDR-Group SubstitutionStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
EOX-001H>128>12864
EOX-0024-Cl6412832
EOX-0034-NO₂326416
EOX-0044-OCH₃>128>128>128
EOX-0052,4-diCl16648
CiprofloxacinN/A (Standard)10.5N/A
FluconazoleN/A (Standard)N/AN/A8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Two primary methods for determining the antimicrobial activity of novel compounds are the Broth Microdilution Method for quantitative analysis (MIC determination) and the Agar Well Diffusion Method for initial qualitative screening.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • Sterile 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Preparation of Test Compounds:

    • Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., 1 mg/mL in DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium to achieve a range of concentrations to be tested.

  • Preparation of Inoculum:

    • From a fresh culture of the microorganism, inoculate a tube of sterile broth and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the broth medium to the final required concentration for testing (typically 5 x 10⁵ CFU/mL).

  • Microdilution Plate Setup:

    • Add 100 µL of the appropriate broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the serially diluted test compounds and standard drugs to the respective wells, resulting in a final volume of 200 µL and the desired test concentrations.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 5 µL of the standardized microbial suspension.

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria, 30°C for 24-48 hours for fungi).[1]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2]

    • Alternatively, the growth can be quantified by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of microbial growth compared to the growth control.

Agar Well Diffusion Method

This method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds.[3]

Materials:

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Test compounds dissolved in a suitable solvent

  • Standard antimicrobial agents

  • Bacterial and/or fungal strains

  • Sterile swabs

  • Sterile cork borer or pipette tips

Protocol:

  • Preparation of Agar Plates:

    • Prepare the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation of Plates:

    • Prepare a standardized microbial inoculum as described in the broth microdilution method.

    • Dip a sterile swab into the inoculum and spread it evenly over the entire surface of the agar plate to create a lawn of microbial growth.

  • Well Preparation and Application of Test Compounds:

    • Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a specific volume (e.g., 50-100 µL) of the test compound solution and standard drug solution into separate wells.

    • Add the solvent alone to one well to serve as a negative control.

  • Incubation:

    • Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 48-72 hours for fungi).

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition generally indicates greater antimicrobial activity.

Visualizations

Workflow for Antimicrobial Screening of Novel Compounds

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of novel this compound derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Steps Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PrimaryScreening Primary Screening (e.g., Agar Well Diffusion) Characterization->PrimaryScreening MIC Quantitative Assay (Broth Microdilution for MIC) PrimaryScreening->MIC MBC Bactericidal/Fungicidal Assay (MBC/MFC) MIC->MBC SAR Structure-Activity Relationship (SAR) MBC->SAR Toxicity Cytotoxicity Assays SAR->Toxicity LeadOptimization Lead Optimization Toxicity->LeadOptimization

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Logical Flow of Broth Microdilution Assay

This diagram outlines the key steps and decision points in a broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

Broth_Microdilution_Flow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum setup_plate Set up 96-Well Plate with Broth, Compounds, and Inoculum prep_compounds->setup_plate prep_inoculum->setup_plate incubate Incubate at Appropriate Temperature and Time setup_plate->incubate read_results Read Results (Visually or with Plate Reader) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Broth Microdilution Assay for MIC Determination.

References

Application Notes and Protocols: Anticancer Activity of Substituted 1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of various substituted 1,2,4-oxadiazole derivatives. The information compiled herein is collated from recent scientific literature and is intended to guide researchers in this field. Included are summaries of quantitative data on cytotoxic activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary: Cytotoxic Activity of Substituted 1,2,4-Oxadiazoles

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various substituted 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Linked 5-Fluorouracil Derivatives [1]

CompoundMCF-7 (Breast)A549 (Lung)DU-145 (Prostate)MDA-MB-231 (Breast)
7a 0.76 ± 0.0440.18 ± 0.0191.13 ± 0.550.93 ± 0.013
7b 0.011 ± 0.0090.19 ± 0.0110.14 ± 0.0120.08 ± 0.007
7c 0.24 ± 0.0130.31 ± 0.0240.29 ± 0.0180.11 ± 0.009
7d 0.39 ± 0.0210.45 ± 0.0310.33 ± 0.0240.27 ± 0.015
7i 1.11 ± 0.0510.98 ± 0.0491.04 ± 0.0630.89 ± 0.041
Standard 1.91 ± 0.842.87 ± 0.1123.08 ± 0.1352.43 ± 0.098

Table 2: Anticancer Activity of 1,2,4-Oxadiazole-Sulfonamide Derivatives against HCT-116 (Colon) Cancer Cell Line [2][3]

CompoundIC50 (µM)
3 6.0 ± 3

Table 3: Anticancer Activity of 1,2,4-Oxadiazole Linked Imidazopyridines [2]

CompoundMCF-7 (Breast)A-549 (Lung)A375 (Melanoma)
1 0.68 ± 0.031.56 ± 0.0610.79 ± 0.033
Adriamycin (Standard) ---

Table 4: Anticancer Activity of 1,2,4-Oxadiazole Incorporated Indazole-Isoxazole Derivatives [4]

CompoundMCF-7 (Breast)A549 (Lung)DU-145 (Prostate)MDA-MB-231 (Breast)
12b PotentPotentPotentPotent
12e PotentPotentPotentPotent
12g PotentPotentPotentPotent
12h PotentPotentPotentPotent
12i PotentPotentPotentPotent
Etoposide (Standard) ----

Note: "Potent" indicates the compounds exhibited more potent activity as compared with the reference drug etoposide. Specific IC50 values were not provided in the summary.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Synthesis of 1,2,4-Oxadiazole Derivatives (General Procedure)

This protocol describes a common method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles.

Materials:

  • Substituted benzonitrile

  • Hydroxylamine hydrochloride

  • Triethylamine or other suitable base

  • Substituted benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Sodium acetate or other suitable coupling agent

  • Methanol, DMF, or other appropriate solvents

Procedure:

  • Amidoxime Synthesis: A solution of the substituted benzonitrile in a suitable solvent (e.g., methanol) is treated with hydroxylamine hydrochloride and a base (e.g., triethylamine). The reaction mixture is typically refluxed for several hours. After completion, the solvent is removed, and the crude amidoxime is purified.

  • 1,2,4-Oxadiazole Formation: The synthesized amidoxime is dissolved in a suitable solvent (e.g., DMF). To this solution, the desired substituted benzoic acid, a coupling agent (e.g., EDC·HCl), and a mild base (e.g., sodium acetate) are added. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the product is isolated by extraction and purified by chromatography.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, DU-145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Substituted 1,2,4-oxadiazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole compounds in the complete medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a standard anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with 1,2,4-oxadiazole compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the 1,2,4-oxadiazole compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cells treated with 1,2,4-oxadiazole compounds

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by substituted 1,2,4-oxadiazoles and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of Substituted 1,2,4-Oxadiazoles characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle protein_expression Protein Expression (Western Blot) mechanism->protein_expression

Caption: General experimental workflow for the evaluation of anticancer activity of 1,2,4-oxadiazoles.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes Oxadiazole 1,2,4-Oxadiazole Derivatives Oxadiazole->EGFR inhibit Oxadiazole->PI3K inhibit Oxadiazole->mTOR inhibit

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by 1,2,4-oxadiazole derivatives.[5]

apoptosis_pathway Oxadiazole 1,2,4-Oxadiazole Derivatives Caspase3 Caspase-3 Oxadiazole->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Induction of apoptosis through caspase-3 activation by 1,2,4-oxadiazole derivatives.[6]

References

"synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid from its ethyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

Introduction

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines a detailed protocol for the efficient synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid via the hydrolysis of its ethyl ester precursor, ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate. The described method utilizes lithium hydroxide monohydrate for a smooth and high-yielding conversion.

Experimental Protocol

Materials and Methods

The synthesis involves the hydrolysis of the ethyl ester starting material in a mixed solvent system at room temperature. The reaction is followed by an acidic workup to isolate the carboxylic acid product.

Procedure

A detailed step-by-step procedure for the synthesis is provided below:

  • Reaction Setup: In a suitable reaction vessel, combine this compound (1.0 eq), methanol (MeOH), tetrahydrofuran (THF), and deionized water (DI H₂O).

  • Addition of Base: To the stirred mixture, add lithium hydroxide monohydrate (LiOH·H₂O) (approx. 2.4 eq).

  • Reaction: Allow the resulting mixture to stir at room temperature (approximately 20°C) for 3 hours.[1]

  • Work-up:

    • Upon completion, dilute the reaction mixture with ice-water.

    • Adjust the pH of the solution to approximately 3 using 1 N hydrochloric acid (HCl).[1]

    • Extract the product with a suitable organic solvent, such as a 10% methanol in dichloromethane (CH₂Cl₂) mixture.[1]

  • Isolation and Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure (in vacuo) to yield the desired 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid as a solid. The product can be used directly for the next step if purity is sufficient, or further purified by recrystallization if necessary.[1]

Data Presentation

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentLithium hydroxide monohydrate[1]
Solvent SystemMethanol, Tetrahydrofuran, Water[1]
Reaction Temperature20°C (Room Temperature)[1]
Reaction Time3 hours[1]
Product5-Phenyl-1,2,4-oxadiazole-3-carboxylic acidN/A
Yield83%[1]
AppearanceOff-white solid[1]

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation cluster_3 Product start This compound reagents LiOH·H₂O MeOH, THF, H₂O start->reagents reaction Stir at 20°C for 3h reagents->reaction dilution Dilute with ice-water reaction->dilution acidification Adjust pH to 3 with 1N HCl dilution->acidification extraction Extract with 10% MeOH in CH₂Cl₂ acidification->extraction drying Dry organic layer (Na₂SO₄) extraction->drying filtration Filter drying->filtration concentration Concentrate in vacuo filtration->concentration product 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid concentration->product

References

Application Notes and Protocols for Amide Coupling Reactions with 5-Phenyl-1,2,4-oxadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various amide derivatives from 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid. This key building block is frequently utilized in medicinal chemistry due to the bioisosteric relationship of the 1,2,4-oxadiazole ring with esters and amides. The following sections detail common amide coupling methodologies, present comparative data for different coupling agents, and provide step-by-step experimental procedures.

Introduction to Amide Coupling with 5-Phenyl-1,2,4-oxadiazole-3-carboxylic Acid

The formation of an amide bond between 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid and a primary or secondary amine is a fundamental transformation in the synthesis of novel chemical entities for drug discovery. The resulting 5-phenyl-1,2,4-oxadiazole-3-carboxamides are prevalent in a wide range of biologically active compounds. The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with sensitive or electronically diverse substrates.

Commonly employed methods for this transformation include the use of carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and the conversion of the carboxylic acid to a more reactive acyl chloride.

Comparative Data of Amide Coupling Reactions

The selection of an appropriate coupling method depends on factors such as the nature of the amine, desired reaction scale, and cost. The following table summarizes typical reaction conditions and yields for the coupling of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid with representative amines using different coupling agents.

Coupling AgentBaseSolventAmineReaction Time (h)Temperature (°C)Yield (%)
EDC/HOBtDIPEADMFAniline122585-95
HATUDIPEADMFBenzylamine2-425>90
SOCl₂ (Acyl Chloride)Et₃NDCMMorpholine1-20 to 2580-90
EDC/DMAPNoneCH₂Cl₂Substituted Anilines12-242570-85

Experimental Protocols

Detailed methodologies for the key amide coupling reactions are provided below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for a broad range of amines.

Materials:

  • 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid

  • Amine (e.g., Aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M) at room temperature, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often leading to shorter reaction times and higher yields, particularly with sterically hindered or less reactive amines.

Materials:

  • 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid

  • Amine (e.g., Benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution at room temperature.

  • Stir for 10 minutes, then add the amine (1.05 eq).

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure amide product.

Protocol 3: Acyl Chloride Mediated Amide Coupling (Schotten-Baumann Conditions)

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Materials:

  • 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine (e.g., Morpholine)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Formation of 5-phenyl-1,2,4-oxadiazole-3-carbonyl chloride

  • Suspend 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous toluene or DCM.

  • Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 5-phenyl-1,2,4-oxadiazole-3-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualized Workflows and Relationships

AmideCouplingWorkflow cluster_start Starting Materials cluster_methods Coupling Methodologies cluster_end Product & Purification Carboxylic_Acid 5-Phenyl-1,2,4-oxadiazole- 3-carboxylic Acid EDC_HOBt EDC / HOBt DIPEA, DMF Carboxylic_Acid->EDC_HOBt HATU HATU / DIPEA DMF Carboxylic_Acid->HATU Acyl_Chloride 1. SOCl₂ or (COCl)₂ 2. Amine, Et₃N, DCM Carboxylic_Acid->Acyl_Chloride Amine Primary or Secondary Amine Amine->EDC_HOBt Amine->HATU Amine->Acyl_Chloride Crude_Product Crude Amide Product EDC_HOBt->Crude_Product HATU->Crude_Product Acyl_Chloride->Crude_Product Purification Workup & Purification Crude_Product->Purification Final_Product N-Substituted-5-phenyl- 1,2,4-oxadiazole-3-carboxamide Purification->Final_Product

Caption: General workflow for amide coupling reactions.

EDC_Mechanism Carboxylic_Acid R-COOH 5-Phenyl-1,2,4-oxadiazole- 3-carboxylic Acid O_Acylisourea O-Acylisourea Highly Reactive Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Carbodiimide EDC->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt HOBt->Active_Ester Amide_Product R-CO-NHR' Amide Product Active_Ester->Amide_Product + Amine Amine R'-NH₂ Amine Amine->Amide_Product

Caption: Simplified EDC/HOBt coupling mechanism.

Troubleshooting & Optimization

Technical Support Center: Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the reaction of benzamidoxime with an acylating agent like ethyl oxalyl chloride or diethyl oxalate, followed by a cyclodehydration step to form the 1,2,4-oxadiazole ring.[1] The reaction generally proceeds via an O-acyl amidoxime intermediate.[2][3]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

A2: Low yields in 1,2,4-oxadiazole synthesis can be attributed to several factors, including inefficient acylation of the amidoxime, incomplete cyclodehydration of the O-acyl amidoxime intermediate, and the presence of side reactions.[4] The purity of starting materials and the reaction conditions, such as solvent, temperature, and reaction time, are crucial for achieving a high yield.[4]

Q3: I am observing significant side product formation. What are the likely impurities?

A3: Common side products include the hydrolyzed O-acyl amidoxime intermediate, which results from the cleavage of the ester linkage before cyclization, especially in the presence of water.[5] Another possibility is the Boulton-Katritzky rearrangement, a thermal rearrangement that can lead to isomeric heterocyclic systems, particularly if the reaction is heated for extended periods or under acidic conditions.[3][5]

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, microwave irradiation can be a valuable tool to improve yields and significantly reduce reaction times for the cyclodehydration step.[4] It is particularly effective for less reactive substrates.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation with Starting Materials Remaining

Probable Cause Recommended Solution Citation
Poor Acylation of Benzamidoxime Ensure the purity of benzamidoxime and the acylating agent. If using a coupling agent like EDC or CDI with oxalic acid monoethyl ester, ensure the coupling agent is fresh and active. Consider pre-activating the carboxylic acid with the coupling agent before adding the amidoxime.[4]
Inefficient Cyclodehydration The conversion of the O-acyl benzamidoxime intermediate to the oxadiazole is often the rate-limiting step. For thermal cyclization, ensure the temperature is high enough (e.g., refluxing in a high-boiling solvent like toluene or xylene). For base-mediated cyclization, consider using a strong, non-nucleophilic base like Tetrabutylammonium Fluoride (TBAF) in an anhydrous aprotic solvent like THF.[5][6]
Inappropriate Solvent The choice of solvent is critical. Aprotic solvents such as DMF, THF, DCM, or MeCN are generally preferred for base-catalyzed cyclizations. Protic solvents like water or methanol can lead to hydrolysis of the intermediate.[5]
Incompatible Functional Groups If your starting materials have unprotected hydroxyl (-OH) or amino (-NH2) groups, they can interfere with the reaction. Consider protecting these groups before proceeding with the synthesis.[5]

Issue 2: Presence of a Major Side Product

Symptom Probable Cause & Solution Citation
A significant peak in LC-MS corresponding to the mass of the hydrolyzed O-acyl amidoxime intermediate.Cleavage of the O-Acyl Amidoxime: This is a common side reaction, especially in the presence of moisture or with prolonged heating. Solution: Minimize reaction time and temperature for the cyclodehydration step. Ensure strictly anhydrous conditions, especially when using a base.[5]
NMR and MS data suggest the formation of an isomeric product.Boulton-Katritzky Rearrangement: This thermal rearrangement can be facilitated by heat or acidic conditions. Solution: Use neutral, anhydrous conditions for your workup and purification. Avoid acidic workups if this side product is observed. Store the final compound in a dry environment.[3][5]

Quantitative Data Summary

The following tables summarize reaction conditions and yields from various synthetic protocols for 1,2,4-oxadiazoles, which can be adapted for the synthesis of this compound.

Table 1: Optimization of Cyclodehydration Conditions for DNA-Conjugated 1,2,4-Oxadiazoles [7]

EntryConditionsConversion (%)
160 °C, pH 9.5 borate buffer, 2h34
290 °C, pH 9.5 borate buffer, 2h51-92
3TBAF, THF, 25 °C, 16h>95

Table 2: Synthesis of Bis-Substituted 1,2,4-Oxadiazoles in a Continuous Microreactor [8]

EntryAryl NitrileAcyl ChlorideYield (%)
12-Cyanopyridine3-Cyanobenzoyl chloride45
24-Cyanopyridine3-Cyanobenzoyl chloride45
33-Cyanobenzonitrile4-Fluorobenzoyl chloride63

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate [9]

This protocol is adapted from a patent describing a method for the synthesis of the title compound.

  • To 8 mL (0.066 mol) of diethyl oxalate, add 3 g (0.022 mol) of benzamidoxime with stirring.

  • Heat the reaction mixture to 120 °C and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting suspension and wash the solid with dichloromethane.

  • Wash the resulting solution with water (25 mL).

  • Dry the organic layer with magnesium sulfate and evaporate the dichloromethane under reduced pressure.

  • The reported yield for the product, Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, is 65%.

Protocol 2: General Two-Step Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles [7]

This is a general procedure that can be adapted for the synthesis of this compound.

Step 1: O-Acylation of Amidoxime

  • To a solution of benzamidoxime (1 equivalent) in an appropriate aprotic solvent (e.g., CH3CN), add a coupling agent (e.g., PyAOP, 200 equivalents) and a base (e.g., DIPEA, 200 equivalents).

  • Add the carboxylic acid (e.g., oxalic acid monoethyl ester, 1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amidoxime solution and stir at 25 °C until the reaction is complete (monitor by LC-MS).

Step 2: Cyclodehydration

  • To the solution containing the O-acyl amidoxime intermediate, add a solution of TBAF (1 M in THF, 3 equivalents).

  • Stir the reaction at room temperature for 16 hours or until the cyclization is complete (monitor by LC-MS).

  • Work up the reaction by quenching with a suitable reagent and extract the product.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product benzamidoxime Benzamidoxime acylation O-Acylation benzamidoxime->acylation acylating_agent Acylating Agent (e.g., Diethyl Oxalate) acylating_agent->acylation cyclodehydration Cyclodehydration acylation->cyclodehydration O-Acyl Amidoxime Intermediate product This compound cyclodehydration->product

Caption: General workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of This compound cause1 Incomplete Acylation start->cause1 cause2 Inefficient Cyclodehydration start->cause2 cause3 Side Reactions start->cause3 cause4 Sub-optimal Conditions start->cause4 sol1 Check Reagent Purity & Coupling Agent Activity cause1->sol1 sol2 Increase Temperature or Use Stronger Base (TBAF) cause2->sol2 sol3 Ensure Anhydrous Conditions & Minimize Reaction Time cause3->sol3 sol4 Optimize Solvent & Consider Microwave cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of 1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,4-oxadiazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole

  • Symptom: Analytical data (e.g., TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with a significant amount of starting material remaining.

  • Probable Cause 1: Inefficient Cyclodehydration. The cyclization of the O-acyl amidoxime intermediate is often the rate-limiting step and may require specific conditions to proceed efficiently.[1]

    • Solution:

      • Thermal Conditions: If using thermal cyclization, ensure the temperature is high enough. Refluxing in a high-boiling solvent such as toluene or xylene may be necessary.

      • Base-Mediated Cyclization: For base-mediated reactions, consider using a strong, non-nucleophilic base. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a common and effective choice. Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[2]

  • Probable Cause 2: Cleavage of the O-acyl amidoxime intermediate. This is a common side reaction that reverts the intermediate back to the amidoxime and the corresponding carboxylic acid, particularly in the presence of water or under prolonged heating.[1]

    • Solution:

      • Employ anhydrous reaction conditions, especially when using a base.

      • Minimize reaction time and temperature for the cyclodehydration step.

      • Consider a one-pot protocol using a superbase medium (e.g., NaOH/DMSO) which can promote both O-acylation and cyclocondensation at room temperature, potentially reducing the thermal degradation of the intermediate.[3]

Issue 2: Presence of a Major Side Product Identified as a Rearranged Isomer

  • Symptom: NMR and MS data suggest the formation of an unexpected heterocyclic system, different from the desired 1,2,4-oxadiazole.

  • Probable Cause: Boulton-Katritzky Rearrangement (BKR). This thermal or acid/base-catalyzed rearrangement is common for 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of other heterocycles.[1][4]

    • Solution:

      • Neutral and Anhydrous Conditions: Conduct the reaction and work-up under neutral and strictly anhydrous conditions to minimize the rearrangement.

      • Temperature Control: Run the reaction at the lowest effective temperature.

      • Solvent Choice: The polarity of the solvent can influence the rearrangement. Screen aprotic solvents like THF, DMF, or DCM to find one that disfavors the BKR.

Issue 3: Formation of Dimeric Byproducts in 1,3-Dipolar Cycloaddition Reactions

  • Symptom: In syntheses involving the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile, a significant side product with the mass of a nitrile oxide dimer is observed.

  • Probable Cause: Dimerization of the Nitrile Oxide. Nitrile oxides are unstable and can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides, which is often the favored pathway.[5]

    • Solution:

      • Excess Nitrile: Use the nitrile reactant as the solvent or in a large excess to increase the probability of the desired cycloaddition over dimerization.

      • In Situ Generation: Generate the nitrile oxide in situ in the presence of the nitrile to maintain a low concentration of the free nitrile oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 1,2,4-oxadiazoles from amidoximes and acylating agents?

A1: The most prevalent side product is the cleavage of the O-acyl amidoxime intermediate, which results in the regeneration of the starting amidoxime and the corresponding carboxylic acid or its derivative.[1] This hydrolysis is particularly problematic under harsh heating or in the presence of moisture.

Q2: My 1,2,4-oxadiazole product seems to be unstable and rearranges over time. What is happening and how can I prevent it?

A2: Your product is likely undergoing a Boulton-Katritzky rearrangement, a known thermal and often acid or base-catalyzed isomerization of 1,2,4-oxadiazoles to other heterocyclic systems.[1][4] To minimize this, ensure that the final product is purified under neutral conditions and stored in a dry, cool, and dark environment. Avoid acidic or basic conditions during work-up and purification.

Q3: I am observing a side product with a mass corresponding to the addition of my amidoxime to the solvent. Is this possible?

A3: While less common, certain reactive solvents or impurities within them could potentially react with the starting materials or intermediates. Ensure you are using high-purity, anhydrous solvents. If you suspect a solvent-related side product, consider switching to an alternative inert solvent.

Q4: Can microwave irradiation improve the synthesis of 1,2,4-oxadiazoles and reduce side products?

A4: Yes, microwave-assisted synthesis can be a very effective method for the synthesis of 1,2,4-oxadiazoles. It often leads to significantly reduced reaction times and improved yields compared to conventional heating.[5] The rapid and uniform heating can minimize the formation of thermally induced side products like those from the Boulton-Katritzky rearrangement and the cleavage of the O-acyl amidoxime intermediate.

Quantitative Data Summary

The choice of reagents and reaction conditions can significantly impact the yield of the desired 1,2,4-oxadiazole and the formation of side products.

Table 1: Effect of Base and Solvent on the Yield of 3,5-Disubstituted 1,2,4-Oxadiazoles from O-Acylamidoxime Cyclization

BaseSolventTemperatureTypical Yield (%)Reference
TBAFTHFRoom Temp<5 - 98[5]
K₂CO₃TolueneReflux70 - 79[5]
NaOHDMSORoom Temp11 - 90[3][5]
PyridineDichloromethane0 °C to RT60 - 95[6]
TBAHAprotic SolventsRoom Temp88 - 95[7]

Table 2: Comparison of Different Synthetic Routes to 1,2,4-Oxadiazoles

Synthetic RouteKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)AdvantagesDisadvantagesReference
Amidoxime & Acyl Chloride (Two-Step)Amidoxime, Acyl Chloride, Base1-16 hRoom Temp to Reflux60-95High yields, well-establishedRequires pre-synthesis of amidoxime[6]
Amidoxime & Carboxylic Acid (One-Pot)Amidoxime, Carboxylic Acid, Coupling Agent, Base3-24 hRoom Temp11-93One-pot procedure, good to excellent yieldsCoupling agents can be expensive[5][6]
Amidoxime & Ester (One-Pot)Amidoxime, Ester, Superbase4-24 hRoom Temp11-90Readily available starting materialsModerate to long reaction times[3][5]
1,3-Dipolar CycloadditionNitrile, Nitrile Oxide1-12 hRoom Temp to Reflux19-60Convergent synthesisNitrile oxides can be unstable, dimerization is a major side reaction[5][6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters in a Superbase Medium

This protocol is adapted from a procedure that often provides good yields and minimizes the need for isolating the O-acyl amidoxime intermediate, thus reducing the chance of its cleavage.[3][5]

  • Materials:

    • Substituted Amidoxime (1.0 eq)

    • Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

    • Sodium Hydroxide (powdered, 2.0 eq)

    • Dimethyl Sulfoxide (DMSO)

    • Water

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

    • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into cold water.

    • If a precipitate forms, collect it by filtration, wash with water, and dry.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up cluster_purification Purification Amidoxime Amidoxime ReactionMixture Stir at Room Temperature (4-24h) Amidoxime->ReactionMixture Ester Carboxylic Acid Ester Ester->ReactionMixture Base NaOH (powdered) Base->ReactionMixture Solvent DMSO Solvent->ReactionMixture Quench Pour into cold water ReactionMixture->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification FinalProduct Pure 1,2,4-Oxadiazole Purification->FinalProduct

Caption: One-pot synthesis of 1,2,4-oxadiazoles workflow.

bkr_mechanism Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole Protonation Protonation/Activation (Heat, Acid, or Base) Oxadiazole->Protonation Initiation RingOpening N-O Bond Cleavage Ring Opening Protonation->RingOpening Intermediate Open-chain Intermediate RingOpening->Intermediate RingClosure Intramolecular Nucleophilic Attack Intermediate->RingClosure RearrangedProduct Rearranged Heterocycle RingClosure->RearrangedProduct Final Product

Caption: Simplified mechanism of the Boulton-Katritzky Rearrangement.

troubleshooting_flowchart start Low Yield of 1,2,4-Oxadiazole check_sm Starting Material Recovered? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products No cleavage Probable Cause: O-acyl amidoxime cleavage check_sm->cleavage Yes rearrangement Probable Cause: Boulton-Katritzky Rearrangement check_side_products->rearrangement Rearranged Isomer dimerization Probable Cause: Nitrile Oxide Dimerization check_side_products->dimerization Dimer solution_cleavage Solution: - Anhydrous conditions - Milder temperature - Shorter reaction time cleavage->solution_cleavage solution_rearrangement Solution: - Neutral pH - Anhydrous conditions - Lower temperature rearrangement->solution_rearrangement solution_dimerization Solution: - Use nitrile in excess - In situ generation of  nitrile oxide dimerization->solution_dimerization end Improved Yield solution_cleavage->end solution_rearrangement->end solution_dimerization->end

Caption: Troubleshooting flowchart for low yield in 1,2,4-oxadiazole synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Amidoxime Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and comparative data to optimize the cyclization of amidoximes, a critical transformation in the synthesis of 1,2,4-oxadiazoles and other heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization of an O-acylamidoxime to a 1,2,4-oxadiazole?

A1: The most widely accepted mechanism is a base-induced intramolecular cyclodehydration. The process involves the deprotonation of the O-acylamidoxime, which initiates an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon. The subsequent elimination of a water molecule results in the formation of the stable 1,2,4-oxadiazole ring.[1][2]

Q2: Should I use a one-pot or a two-step procedure for my cyclization?

A2: The choice depends on your substrate and experimental goals.[1]

  • Two-Step Procedure: This method involves the synthesis and isolation of the O-acylamidoxime intermediate before the separate cyclization step. It often leads to higher overall yields because the intermediate can be purified, making the process more robust and easier to troubleshoot. However, it is more time-consuming.[1]

  • One-Pot Procedure: This approach involves reacting an amidoxime with an acylating agent, followed by in-situ cyclization without isolating the intermediate. It is more efficient in terms of time and resources. However, it can result in lower yields and more side products if the initial acylation is not clean or if the reagents for the two steps are incompatible.[1] Systems like an alkali metal hydroxide (MOH) in DMSO have proven effective for one-pot syntheses from amidoximes and esters.[1]

Q3: What are the most common methods for achieving cyclization?

A3: The final cyclodehydration of the O-acyl amidoxime intermediate is often the most challenging step and may require forcing conditions.[3] Common methods include:

  • Base-Mediated Cyclization: Strong, non-nucleophilic bases are frequently used. Systems like tetrabutylammonium fluoride (TBAF) in dry THF are effective.[3] Superbase systems, such as NaOH or KOH in DMSO, can also promote cyclization, often at room temperature.[3]

  • Thermally Promoted Cyclization: This method involves heating the O-acyl amidoxime intermediate, often requiring reflux in a high-boiling solvent like toluene or xylene.[3]

Q4: What are the key safety precautions for this reaction?

A4: Standard laboratory safety practices are essential.[1]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle corrosive bases (e.g., KOH, NaOH) with care.

  • Be aware of the specific handling requirements for solvents like DMSO and THF.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Q5: Why is the yield of my 1,2,4-oxadiazole product consistently low?

A5: Low yields can stem from several factors. The most common causes and their respective solutions are outlined below.[1]

  • Incomplete Conversion: The reaction may not have reached completion.

    • Solution: Increase the reaction time or gently heat the reaction mixture. Monitor progress closely using Thin Layer Chromatography (TLC).[1][4]

  • Suboptimal Reagents or Conditions: The choice of base and solvent is highly substrate-dependent.

    • Solution: Screen different base/solvent combinations. Aprotic solvents like DMF, THF, and MeCN generally give good results in base-catalyzed cyclizations.[3]

  • Hydrolysis of Intermediate: The presence of water can lead to the hydrolysis of the ester linkage in the O-acylamidoxime intermediate.[3]

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Incomplete Acylation (One-Pot): In a one-pot synthesis, if the initial acylation of the amidoxime is not complete before cyclization is initiated, yields will be lower.[1]

    • Solution: Ensure the acylation step is complete before proceeding with cyclization.

Q6: I am observing significant side product formation. What are the likely side products and how can I prevent them?

A6: Side product formation can significantly reduce the yield of the desired product.

  • Hydrolyzed O-Acyl Amidoxime: A common side product resulting from the cleavage of the O-acyl amidoxime, especially in the presence of water or during prolonged heating.[3]

    • Cause: Presence of water in the reaction mixture.[1]

    • Prevention: Use anhydrous solvents and reagents and run the reaction under an inert atmosphere. Minimize reaction time and temperature where possible.[1][3]

  • Polymerization: For substrates containing terminal alkenes, strong bases can initiate anionic polymerization.[1]

    • Cause: Use of a strong base like KOH with an incompatible substrate.[1]

    • Prevention: Use a milder, non-nucleophilic base, such as TBAF in THF.[1]

  • Boulton-Katritzky Rearrangement: Some 3,5-substituted 1,2,4-oxadiazoles can undergo thermal rearrangement to form other heterocycles, a process that can be facilitated by acid or moisture.[3]

    • Prevention: Carefully control reaction temperature and ensure anhydrous and neutral or basic conditions during workup and purification.

Data Presentation

Table 1: Troubleshooting Summary for Low 1,2,4-Oxadiazole Yield

Symptom Potential Cause Recommended Solution Expected Outcome
Low or No Product FormationInactive hydroxylamine (for synthesis step)Use fresh or properly stored hydroxylamine.Formation of the desired amidoxime.
Insufficient base or low reaction temperature.Use at least one full equivalent of a suitable base; increase reaction temperature.[4][5]Complete consumption of starting material.
Significant Amide ByproductPresence of water in the reaction mixture.Use anhydrous solvents and reagents.[4]Minimized formation of amide byproduct.
Prolonged reaction times at high temperatures.Monitor the reaction closely by TLC and work up promptly upon completion.[4]Higher purity of the desired product.
Incomplete CyclizationInsufficiently forcing cyclization conditions.Increase temperature or switch to a more potent cyclization agent (e.g., from thermal to a superbase system).[3]Maximization of the final oxadiazole product.
Polymerization of SubstrateUse of a strong base with alkene-containing substrates.Switch to a milder, non-nucleophilic base (e.g., TBAF).[1]Prevention of unwanted polymerization.

Table 2: Comparison of Common Cyclization Conditions

Reagent System Solvent Typical Temperature Typical Reaction Time Notes
NaOH or KOHDMSORoom Temperature10 - 20 minutesA "superbase" system; very effective and fast for many substrates.[1][3]
TBAF (1.0 M solution)THFRoom Temperature1 - 16 hoursA milder, non-nucleophilic option suitable for base-sensitive substrates.[1][3]
Heat (Thermal Cyclization)Toluene or XyleneRefluxVaries (hours)Requires high temperatures; suitable for substrates stable under thermal stress.[3]

Experimental Protocols

Protocol 1: Cyclization of O-Acylamidoxime using an Alkali Metal Hydroxide in DMSO [1]

  • To a solution of the O-acylamidoxime (1.0 mmol) in anhydrous DMSO (5 mL), add powdered alkali metal hydroxide (e.g., NaOH or KOH, 1.1 mmol).

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 10-20 minutes).

  • Upon completion, pour the reaction mixture into cold water (20 mL).

  • If a precipitate forms, collect the solid product by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.

Protocol 2: Cyclization of O-Acylamidoxime using TBAF in THF [1]

  • Dissolve the O-acylamidoxime (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of TBAF (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.

  • Continue stirring and monitor the reaction by TLC. Reaction times can vary from 1 to 16 hours depending on the substrate.[1]

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.

Mandatory Visualization

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Amidoxime Amidoxime Intermediate O-Acylamidoxime Amidoxime->Intermediate Acylation AcylatingAgent Acylating Agent (e.g., Ester, Acyl Chloride) AcylatingAgent->Intermediate Product 1,2,4-Oxadiazole Intermediate->Product Cyclodehydration (Base or Heat)

General workflow for amidoxime cyclization.

G Start Low Yield of 1,2,4-Oxadiazole? CheckConversion Is starting material (O-acylamidoxime) consumed? (Check TLC) Start->CheckConversion Incomplete Incomplete Conversion CheckConversion->Incomplete No CheckSideProducts Are there major side products? CheckConversion->CheckSideProducts Yes SolutionIncomplete Increase reaction time or temperature. Incomplete->SolutionIncomplete Hydrolysis Hydrolysis of Intermediate CheckSideProducts->Hydrolysis Yes (Hydrolyzed mass) Polymerization Polymerization CheckSideProducts->Polymerization Yes (Polymer observed) Optimize Suboptimal Conditions CheckSideProducts->Optimize No SolutionHydrolysis Use anhydrous conditions. Run under inert atmosphere. Hydrolysis->SolutionHydrolysis SolutionPolymerization Use milder base (e.g., TBAF). Polymerization->SolutionPolymerization SolutionOptimize Screen different bases and solvents. Optimize->SolutionOptimize

Troubleshooting decision tree for low yield.

G cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis OnePot_Start Amidoxime + Acylating Agent OnePot_Reaction Acylation and In-Situ Cyclization in a single vessel OnePot_Start->OnePot_Reaction OnePot_End Final Product OnePot_Reaction->OnePot_End TwoStep_Start Amidoxime + Acylating Agent TwoStep_Acylation Step 1: Acylation TwoStep_Start->TwoStep_Acylation TwoStep_Intermediate Isolate & Purify O-Acylamidoxime TwoStep_Acylation->TwoStep_Intermediate TwoStep_Cyclization Step 2: Cyclization TwoStep_Intermediate->TwoStep_Cyclization TwoStep_End Final Product TwoStep_Cyclization->TwoStep_End

Comparison of one-pot vs. two-step pathways.

References

Technical Support Center: Purification of Polar 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with polar 1,2,4-oxadiazole derivatives.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of polar 1,2,4-oxadiazole derivatives.

Issue 1: Low Recovery After Recrystallization

Q: I am losing a significant amount of my polar 1,2,4-oxadiazole derivative during recrystallization. What are the possible causes and solutions?

A: Low recovery during recrystallization is a frequent issue when purifying polar compounds. The primary reasons and potential solutions are outlined below:

  • High Solubility in Cold Solvent: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. If your compound remains significantly soluble even after cooling, you will experience low recovery.

    • Solution: Screen for a more suitable solvent or a mixed solvent system. Small-scale solubility tests with a variety of solvents are highly recommended. Common solvents to screen for polar 1,2,4-oxadiazoles include ethanol, isopropanol, acetone, and mixed solvent systems like ethanol/water or ethyl acetate/hexane.[1]

  • Premature Crystallization: The compound may crystallize too early, for instance, during hot filtration to remove insoluble impurities.

    • Solution: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent a sudden drop in temperature.

  • Incorrect Solvent Volume: Using an excessive amount of solvent to dissolve the crude product will keep more of your compound in the solution upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Incomplete Crystallization: The cooling process might be too rapid or not cold enough to induce maximum crystallization.

    • Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

G start Low Recrystallization Yield solubility Check Solubility in Cold Solvent start->solubility premature_crystallization Investigate Premature Crystallization start->premature_crystallization solvent_volume Review Solvent Volume start->solvent_volume cooling Assess Cooling Process start->cooling solution1 Screen for New Solvent/Mixed Solvent System solubility->solution1 solution2 Preheat Filtration Apparatus premature_crystallization->solution2 solution3 Use Minimum Hot Solvent solvent_volume->solution3 solution4 Slow Cooling & Ice Bath cooling->solution4 G start Poor Separation on Silica Gel rf_check What is the Rf value? start->rf_check high_rf High Rf (Moves with solvent front) rf_check->high_rf > 0.5 low_rf Low Rf (Stays at baseline) rf_check->low_rf < 0.1 alternative_stationary_phase Consider Alternative Stationary Phase rf_check->alternative_stationary_phase Still poor separation decrease_polarity Decrease Mobile Phase Polarity high_rf->decrease_polarity increase_polarity Increase Mobile Phase Polarity low_rf->increase_polarity add_modifier Add Modifier (e.g., TEA, NH4OH for basic compounds) increase_polarity->add_modifier reversed_phase Reversed-Phase (C18) alternative_stationary_phase->reversed_phase alumina Alumina alternative_stationary_phase->alumina G start Crude Polar 1,2,4-Oxadiazole solid_or_oil Is the crude product a solid or an oil? start->solid_or_oil solid Solid solid_or_oil->solid Solid oil Oil solid_or_oil->oil Oil recrystallization Attempt Recrystallization solid->recrystallization column Perform Column Chromatography oil->column success_recrystallization Successful? recrystallization->success_recrystallization pure_product Pure Product column->pure_product success_recrystallization->column No success_recrystallization->pure_product Yes

References

Technical Support Center: Stability of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate. The information is designed to address potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] Like many small molecules, exposure to high temperatures can accelerate degradation reactions.[1] The pH of the solution is also critical, as both acidic and basic conditions can potentially catalyze hydrolysis of the ester group or cleavage of the oxadiazole ring.[3][4] Furthermore, some heterocyclic compounds are sensitive to light, which can induce photochemical degradation.[5]

Q2: How does the 1,2,4-oxadiazole ring influence the compound's stability?

A2: The 1,2,4-oxadiazole ring is often used in medicinal chemistry as a bioisostere for ester and amide functionalities.[6][7][8] This is because the 1,2,4-oxadiazole ring is generally considered to have greater hydrolytic and metabolic stability compared to esters and amides.[8] However, the stability can be pH-dependent. For instance, a study on a different 1,2,4-oxadiazole derivative showed it had maximum stability in a pH range of 3-5, with increased degradation at higher or lower pH values.[4]

Q3: What are the likely degradation pathways for this compound?

A3: Given its chemical structure, two primary degradation pathways are plausible:

  • Hydrolysis of the ethyl ester: This is a common degradation pathway for ester-containing compounds, which would result in the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid.[3] This reaction can be catalyzed by acidic or basic conditions.[3]

  • Cleavage of the 1,2,4-oxadiazole ring: Under certain conditions, such as extreme pH or photolysis, the oxadiazole ring itself may undergo cleavage.[4][5] One study on a 1,2,4-oxadiazole derivative at low pH indicated that protonation of a nitrogen atom in the ring could lead to nucleophilic attack and ring opening.[4]

Q4: In which common laboratory solvents is the compound likely to be most stable?

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound potency over time.

  • Possible Cause: Degradation of the compound in the stock or working solution.

  • Troubleshooting Steps:

    • Verify Solution Preparation and Storage: Ensure that stock solutions are prepared in a high-quality, dry, aprotic solvent like DMSO or ACN.[11] Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

    • Assess pH of Aqueous Buffers: If using aqueous buffers, measure the pH to ensure it is within a range where the compound is expected to be stable (a neutral to slightly acidic pH is often a good starting point for 1,2,4-oxadiazoles).[4]

    • Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.[10]

    • Perform a Quick Stability Check: Analyze a freshly prepared solution and one that has been stored for a period under your experimental conditions by HPLC or LC-MS to check for the appearance of degradation peaks.

Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the New Peaks: Use a detector that can provide more information about the unknown peaks, such as a photodiode array (PDA) detector to check the UV spectrum or a mass spectrometer (MS) to determine the mass of the potential degradants.[12]

    • Consider Potential Degradants: Based on the structure, the primary suspected degradants would be the carboxylic acid from ester hydrolysis or products from ring cleavage. Compare the masses of the new peaks to these possibilities.

    • Conduct a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study as outlined in the experimental protocols below. This can help to intentionally generate the degradants for comparison.[12][13]

Issue 3: Poor mass balance in quantitative analysis.

  • Possible Cause: Formation of non-UV active or volatile degradation products, or co-elution of peaks.[12]

  • Troubleshooting Steps:

    • Use a Universal Detector: If possible, use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector to look for non-chromophoric degradants.

    • Modify Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation and resolve any co-eluting peaks.[12]

    • Check for Volatility: If degradation is suspected to produce volatile compounds, consider using techniques like headspace gas chromatography (GC) for analysis if feasible.[12]

Data Presentation

As specific quantitative stability data for this compound is not publicly available, the following table provides a template for how such data should be structured once generated from experimental studies.

Solvent/ConditionTemperature (°C)Time (hours)% Remaining (Mean ± SD)Major Degradant(s) Observed
0.1 N HCl6024
0.1 N NaOH6024
3% H₂O₂2524
PBS (pH 7.4)3748
Acetonitrile2548
DMSO2548

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[12][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.[12]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat at 60°C for 24 hours.[12]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Heat at 60°C for 24 hours.[12]

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[12]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve in the initial solvent.[12]

    • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before analysis.[12]

    • Dilute all stressed samples and an unstressed control sample to a suitable concentration with the mobile phase.[12]

    • Analyze all samples by a stability-indicating HPLC method, preferably with both PDA and MS detection.[12]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the unstressed control.

    • Identify and quantify the degradation products.

    • Determine the percentage of the parent compound remaining.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare 1 mg/mL Stock Solution in ACN or MeOH acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc_ms Analyze by HPLC-PDA-MS dilute->hplc_ms compare Compare Stressed vs. Control hplc_ms->compare identify Identify & Quantify Degradants compare->identify assess Assess % Compound Remaining identify->assess degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_cleavage Ring Cleavage Pathway parent This compound ester_hydrolysis Ester Hydrolysis parent->ester_hydrolysis Acid/Base Catalysis ring_cleavage Ring Cleavage parent->ring_cleavage Extreme pH / Photolysis product_acid 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid ester_hydrolysis->product_acid product_ring Ring-Opened Products (e.g., Aryl Nitrile) ring_cleavage->product_ring

References

Technical Support Center: Scale-up Synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: We are observing very low yields or no formation of the desired this compound. What are the likely causes and how can we improve the yield?

Answer: Low or no product formation in the synthesis of 1,2,4-oxadiazoles is a common issue, often stemming from the critical cyclodehydration step. Here are several potential causes and their solutions:

  • Incomplete Acylation of Benzamidoxime: The initial reaction between benzamidoxime and ethyl oxalyl chloride to form the O-acyl amidoxime intermediate may be inefficient.

    • Solution: Ensure anhydrous reaction conditions as moisture can hydrolyze the ethyl oxalyl chloride. The reaction is often performed at low temperatures (0-5 °C) to control the reactivity of the acyl chloride. Slowly adding the acyl chloride to the amidoxime solution can also improve the yield of the intermediate.

  • Inefficient Cyclization of the O-acyl Amidoxime Intermediate: The subsequent ring-closure to form the oxadiazole can be challenging and may require forcing conditions.[1]

    • Solution: Thermal cyclization often requires high temperatures, typically refluxing in a high-boiling solvent like xylene or toluene.[2] Base-mediated cyclization using non-nucleophilic bases can also be effective. For large-scale synthesis, the choice of base is critical to avoid issues like corrosion of the reaction vessel, which can occur with fluoride-based catalysts like TBAF.[3] A superbase system like NaOH/DMSO has been shown to promote cyclization at room temperature.[4][5]

  • Decomposition of Starting Materials or Intermediates: Prolonged reaction times or excessive temperatures can lead to the decomposition of the starting materials or the O-acyl amidoxime intermediate.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times, especially at elevated temperatures.

Issue 2: Presence of Significant Impurities or Side Products

Question: Our crude product shows significant impurities alongside the desired product. What are the common side reactions and how can we minimize them?

Answer: The formation of by-products is a frequent challenge in 1,2,4-oxadiazole synthesis. Key side reactions to consider are:

  • Hydrolysis of the O-acyl Amidoxime Intermediate: This is a common side reaction, particularly in the presence of water, leading back to the starting amidoxime and oxalic acid derivative.

    • Solution: Meticulously dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Formation of a Nitrile Oxide Dimer (Furoxan): Dimerization of the nitrile oxide, which can be in equilibrium with the amidoxime, can compete with the desired cyclization.

    • Solution: This is more prevalent in 1,3-dipolar cycloaddition routes. However, controlling the reaction temperature and stoichiometry can help minimize this side reaction in other synthetic pathways as well.

  • Boulton-Katritzky Rearrangement: This thermal rearrangement can occur in some 3,5-disubstituted 1,2,4-oxadiazoles, leading to isomeric impurities.[3]

    • Solution: While less common for this specific product, if suspected, minimizing heat exposure during workup and purification is recommended.

Issue 3: Difficulties with Product Isolation and Purification at Scale

Question: We are facing challenges in isolating and purifying this compound on a larger scale. What are the recommended procedures?

Answer: Scaling up purification requires careful consideration of efficiency and practicality.

  • Crystallization: This is often the most effective method for purifying solid products at scale.

    • Solution: A systematic approach to solvent screening is recommended to find a suitable solvent or solvent mixture for recrystallization. Common solvents for similar compounds include ethanol, isopropanol, or mixtures with water. Cooling the solution slowly can promote the formation of larger, purer crystals.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be cumbersome and expensive for large quantities.

    • Solution: If chromatography is necessary, consider using a larger diameter column with an appropriate stationary phase and optimizing the eluent system for good separation and high throughput. Flash chromatography systems can be beneficial for scaling up.

  • Work-up Procedure: The work-up is crucial for removing inorganic salts and other polar impurities before final purification.

    • Solution: After quenching the reaction, ensure thorough washing of the organic layer with water and brine to remove any residual base or salts. The choice of extraction solvent should be based on the product's solubility and ease of removal.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up synthesis?

A1: Several safety aspects are critical when scaling up this synthesis:

  • Exothermic Reactions: The acylation of benzamidoxime with ethyl oxalyl chloride can be exothermic. Ensure the reactor has adequate cooling capacity and that the acyl chloride is added portion-wise or via a dropping funnel to control the reaction temperature.

  • Handling of Reagents: Ethyl oxalyl chloride is corrosive and moisture-sensitive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and work in a well-ventilated fume hood.

  • Solvent Safety: Many organic solvents used in the synthesis are flammable. Ensure proper grounding of equipment to prevent static discharge and have appropriate fire suppression systems in place.

Q2: What is a typical yield for the synthesis of this compound?

A2: A Russian patent describes a method for producing ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate with a yield of 65%.[2] Yields can vary significantly depending on the specific reaction conditions, scale, and purity of the starting materials. Optimization of reaction parameters is crucial for achieving high yields on a larger scale.

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Yes, microwave-assisted synthesis has been reported to improve the cyclization step in 1,2,4-oxadiazole synthesis by reducing reaction times and potentially increasing yields.[6] However, scaling up microwave reactions can be challenging and requires specialized equipment. For industrial-scale production, traditional heating methods in well-controlled reactor systems are more common.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the product and detecting any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the product and identify any structural isomers or by-products.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

Method 1: Two-Step Synthesis via Acylation and Thermal Cyclization

This method involves the initial formation of the O-acyl amidoxime intermediate followed by a thermally induced cyclization.

Step 1: Synthesis of O-(ethoxycarbonylacetyl)benzamidoxime

  • In a reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve benzamidoxime (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add ethyl oxalyl chloride (1.05 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the benzamidoxime.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Dissolve the crude O-acyl amidoxime from the previous step in a high-boiling solvent such as xylene or toluene.

  • Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-8 hours. Monitor the progress of the cyclization by TLC/LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Method 2: One-Pot Synthesis using a Superbase

This method offers a more streamlined approach by performing the acylation and cyclization in a single step.[4]

  • To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO in a suitable reactor, add benzamidoxime (1.0 eq) and ethyl oxalate (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC/LC-MS.

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot SynthesisReference
Starting Materials Benzamidoxime, Ethyl oxalyl chlorideBenzamidoxime, Ethyl oxalateGeneral Knowledge
Solvent Step 1: DCM/THF; Step 2: Xylene/TolueneDMSO[4]
Base Step 1: Pyridine (optional)NaOH[4]
Temperature Step 1: 0-25°C; Step 2: Reflux (110-140°C)Room Temperature[4]
Reaction Time Step 1: 2-4 h; Step 2: 4-8 h4-24 h[4]
Typical Yield 65-80% (overall)70-90%[2]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low/No Product Incomplete acylationEnsure anhydrous conditions, low temperature addition of acyl chloride.
Inefficient cyclizationIncrease temperature for thermal cyclization; use a suitable base (e.g., NaOH/DMSO).[4]
Impurities Hydrolysis of intermediateUse anhydrous reagents and inert atmosphere.
Side reactions (e.g., rearrangement)Control temperature and reaction time.
Purification Issues Difficulty with large-scale chromatographyOptimize recrystallization conditions; use flash chromatography if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization & Purification start Benzamidoxime + Ethyl Oxalyl Chloride reaction1 Reaction in Anhydrous Solvent (0-25°C) start->reaction1 workup1 Aqueous Workup reaction1->workup1 intermediate Crude O-acyl Amidoxime workup1->intermediate reaction2 Thermal Cyclization (Reflux in Xylene) intermediate->reaction2 workup2 Solvent Removal reaction2->workup2 purification Purification (Recrystallization or Chromatography) workup2->purification product Ethyl 5-phenyl-1,2,4- oxadiazole-3-carboxylate purification->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_workflow cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Product Impurity check_conditions Review Reaction Conditions start->check_conditions check_reagents Analyze Starting Materials start->check_reagents check_byproducts Identify Side Products (LC-MS, NMR) start->check_byproducts optimize_temp Optimize Temperature & Reaction Time check_conditions->optimize_temp anhydrous_conditions Ensure Anhydrous Conditions check_reagents->anhydrous_conditions change_base Modify Base or Solvent System check_byproducts->change_base optimize_purification Refine Purification Method check_byproducts->optimize_purification end Successful Scale-up optimize_temp->end Improved Yield/ Purity anhydrous_conditions->end Improved Yield/ Purity change_base->end Improved Yield/ Purity optimize_purification->end Improved Yield/ Purity

Caption: Troubleshooting workflow for the scale-up synthesis of this compound.

References

"troubleshooting low conversion in oxadiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in oxadiazole synthesis. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.

Frequently Asked Questions & Troubleshooting

Q1: My 1,2,4-oxadiazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in 1,2,4-oxadiazole synthesis are often attributed to several factors, primarily related to the stability of intermediates and the efficiency of the cyclodehydration step.

Common Causes:

  • Cleavage of the O-acylamidoxime intermediate: This is a significant contributor to reduced yields, particularly in the presence of aqueous or protic media or under prolonged heating.[1][2]

  • Inefficient Cyclodehydration: The final ring-closing step to form the oxadiazole can be challenging and may require forcing conditions.[2] Inadequate temperature or a weak dehydrating agent can lead to the accumulation of the O-acylamidoxime intermediate.

  • Harsh Reaction Conditions: High temperatures or strongly acidic/basic media can lead to the decomposition of starting materials, intermediates, or the final oxadiazole product.[1]

  • Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the desired reaction.[2]

  • Poor Solvent Choice: The solvent plays a crucial role. Protic solvents like water or methanol can be unsuitable for base-catalyzed cyclizations.[2]

Troubleshooting Strategies:

  • Optimize Cyclodehydration:

    • For thermally promoted cyclization, consider using high-boiling point solvents like toluene or xylene to ensure adequate heating.[2]

    • For base-mediated cyclization, employ strong, non-nucleophilic bases such as TBAF in anhydrous THF or superbase systems like NaOH/DMSO or KOH/DMSO.[2]

    • Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[2]

  • Protect Functional Groups: Consider protecting reactive functional groups like -OH and -NH2 before performing the coupling and cyclization steps.[2]

  • Solvent Selection: Utilize aprotic solvents such as DMF, THF, DCM, or MeCN for base-catalyzed reactions.[2]

  • Minimize Reaction Time and Temperature: Where possible, keep the reaction time and temperature for the cyclodehydration step to a minimum to prevent the cleavage of the O-acylamidoxime intermediate.[2]

  • Ensure Anhydrous Conditions: If using a base for cyclization, it is critical to maintain anhydrous conditions to prevent hydrolysis of the intermediate.[2]

Q2: I am observing a significant amount of sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is this impurity and how can I avoid it?

A common impurity in the synthesis of 1,3,4-oxadiazoles is the corresponding 1,3,4-thiadiazole.[1]

Cause:

The formation of a 1,3,4-thiadiazole is particularly frequent when using sulfur-containing reagents, such as Lawesson's reagent or P4S10, with the intention of forming the oxadiazole from a diacylhydrazine intermediate.[1] It can also occur when starting from thiosemicarbazides.[1] For instance, the reaction of aroyl hydrazides with thioacetamide can predominantly yield 5-methyl-2-aryl-1,3,4-thiadiazoles.[1][3]

Prevention Strategies:

  • Reagent Selection: Avoid sulfur-containing reagents if the formation of the oxadiazole is the desired outcome. Opt for cyclodehydrating agents that do not contain sulfur.

  • Starting Material Choice: When synthesizing 2-amino-1,3,4-oxadiazoles, using semicarbazides instead of thiosemicarbazides can prevent the formation of thiadiazole byproducts. However, cyclization of semicarbazides can be less efficient. A successful strategy involves the cyclization of thiosemicarbazides using tosyl chloride and pyridine, which has been shown to outperform analogous semicarbazide cyclizations.

Q3: My 1,3,4-oxadiazole synthesis from diacylhydrazines has a low yield. What are the common reasons and how can I optimize the reaction?

The synthesis of 1,3,4-oxadiazoles via the cyclodehydration of diacylhydrazines is a common method, but low yields can be encountered due to several factors.

Common Causes:

  • Inefficient Cyclodehydration: This is a primary reason for low yields. The choice of the cyclodehydrating agent is critical.[1]

  • Harsh Reaction Conditions: Similar to 1,2,4-oxadiazole synthesis, high temperatures and strong acids or bases can cause decomposition.[1]

  • Side Reactions: Incomplete cyclization can leave unreacted diacylhydrazine, which can be difficult to separate from the product.

Optimization Strategies:

  • Choice of Dehydrating Agent: A variety of dehydrating agents can be used for the cyclization of diacylhydrazines. Some common and effective agents include:

    • Phosphorous oxychloride (POCl3)[4][5]

    • Thionyl chloride (SOCl2)[4]

    • Polyphosphoric acid (PPA)[4]

    • Triflic anhydride[4]

    • Phosphorous pentoxide (P2O5)[4][5]

  • Reaction Conditions:

    • The reaction is often carried out by heating the diacylhydrazine with the dehydrating agent, sometimes in a suitable solvent.[5]

    • Modern methods like microwave-assisted synthesis can lead to higher yields and shorter reaction times.[6][7]

Data on Reaction Conditions and Yields for 1,3,4-Oxadiazole Synthesis

Starting MaterialsDehydrating AgentConditionsYieldReference
Arylamine, Carboxylic acid derivativesThionyl chloride or Phosphorus oxychlorideControlled temperature and time62-70%[8]
N-acyl-thiosemicarbazide, ThiosemicarbazideEDCIRoom temperature, 4-8 hours65-90%[8]
AcylhydrazonesOxidative cyclization (e.g., with I2)Mild, room-temperature conditions80-94%[8]
Carboxylic acid derivative, Aromatic acid hydrazidePhosphoryl oxychloride (POCl3)Reflux54-66%[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles [9]

  • To a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).

  • Add 3.0 mL of anhydrous dichloromethane.

  • Add the suitable 3-aryl-acryloyl chloride, diluted in 3.0 mL of anhydrous dichloromethane, dropwise with stirring at room temperature.

  • After the complete consumption of the starting materials (monitored by TLC), add 1 g of silica gel (60–120 mesh).

  • Remove the solvent under reduced pressure.

  • Place the vessel containing the silica-supported intermediate into a microwave reactor.

  • Irradiate the mixture at a suitable power and for a time sufficient to effect cyclodehydration (e.g., 10-30 minutes, optimization may be required).

  • After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Further purify the product by column chromatography or recrystallization.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting Workflow for Low Oxadiazole Yield

Troubleshooting_Workflow Troubleshooting Low Oxadiazole Conversion start Low Oxadiazole Yield check_sm Check Starting Materials (Purity, Stoichiometry) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Evaluate Reagents (Dehydrating/Coupling Agent, Base) start->check_reagents analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts impure_sm Impure or Incorrect Stoichiometry check_sm->impure_sm Identified Issue harsh_conditions Harsh Conditions (Decomposition) check_conditions->harsh_conditions Identified Issue inefficient_cyclization Inefficient Cyclization check_reagents->inefficient_cyclization Identified Issue side_reactions Side Reactions Occurring analyze_byproducts->side_reactions Identified Issue solution_purify_sm Purify/Verify Starting Materials impure_sm->solution_purify_sm Solution solution_optimize_conditions Optimize Temp/Time Use Anhydrous Solvent harsh_conditions->solution_optimize_conditions Solution solution_change_reagents Change Dehydrating Agent or Base inefficient_cyclization->solution_change_reagents Solution solution_modify_protocol Modify Protocol to Minimize Side Reactions side_reactions->solution_modify_protocol Solution

Caption: A logical workflow for troubleshooting low conversion in oxadiazole synthesis.

General Synthesis Pathway for 1,3,4-Oxadiazoles from Acylhydrazides

Oxadiazole_Synthesis_Pathway 1,3,4-Oxadiazole Synthesis Pathway acylhydrazide Acylhydrazide diacylhydrazine N,N'-Diacylhydrazine (Intermediate) acylhydrazide->diacylhydrazine acid_chloride Acid Chloride / Carboxylic Acid acid_chloride->diacylhydrazine dehydration_label Cyclodehydration (-H2O) diacylhydrazine->dehydration_label oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole dehydration_label->oxadiazole

Caption: A simplified reaction pathway for the synthesis of 1,3,4-oxadiazoles.

References

Validation & Comparative

Structural Validation of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For novel compounds such as Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, an unambiguous structural assignment is paramount for understanding its chemical properties and biological activity. While single-crystal X-ray crystallography stands as the gold standard for solid-state structure elucidation, it is often complemented by other analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of these methods for the structural validation of this compound, presenting supporting data and experimental protocols.

Data Presentation: A Comparative Overview

While a specific crystal structure for this compound is not publicly available at the time of this publication, we can infer the expected precision and type of data from closely related structures. For a direct comparison, we present representative crystallographic data from a structural analog, ethyl 5-phenylisoxazole-3-carboxylate, alongside typical spectroscopic data expected for the target molecule.

Table 1: Comparison of Structural Validation Techniques

ParameterSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactions.Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei, dynamic behavior in solution.Mass-to-charge ratio, elemental composition, fragmentation pattern.
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Strengths Unambiguous determination of stereochemistry and conformation in the solid state.[1]Provides structural information in a biologically relevant solution state; non-destructive.High sensitivity; provides exact molecular weight and formula.
Limitations Requires a suitable single crystal, which can be difficult to grow; structure is static and in a non-biological medium.[1]Does not provide precise bond lengths/angles; interpretation can be complex for large molecules.Does not provide information on 3D structure or stereochemistry.

Table 2: Representative Crystallographic Data for an Analog (Ethyl 5-phenylisoxazole-3-carboxylate)

Data presented is for a closely related isoxazole analog to illustrate the type of quantitative information obtained from an X-ray diffraction experiment.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1Å, b = 5.7Å, c = 18.5Å, β = 99.8°
Key Bond Lengths C-C (phenyl): ~1.39 Å, C=N (isoxazole): ~1.30 Å, C=O (ester): ~1.21 Å
Key Bond Angles C-N-O (isoxazole): ~110°, O-C=O (ester): ~125°
Torsion Angle Phenyl ring to isoxazole ring: ~0.5°

Table 3: Expected NMR Spectroscopic Data for this compound

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H NMR
-CH₃ (ethyl)1.3 - 1.5Triplet
-CH₂ (ethyl)4.3 - 4.5Quartet
Phenyl-H (ortho)8.0 - 8.2Multiplet
Phenyl-H (meta/para)7.4 - 7.6Multiplet
¹³C NMR
-CH₃ (ethyl)~14
-CH₂ (ethyl)~62
Phenyl-C127 - 134
C=O (ester)~158
C3 (oxadiazole)~165
C5 (oxadiazole)~175

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are required. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane) should be screened.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive samples, mounting is performed under an inert fluid.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[2] The crystal is cooled (e.g., to 100 K) to reduce thermal motion. A beam of monochromatic X-rays (e.g., Mo Kα, 0.71073 Å) is directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3][4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final structure, including atomic positions, bond lengths, and angles.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • ¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer. A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Data Acquisition: A one-dimensional ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

  • 2D NMR (COSY, HSQC, HMBC): To confirm connectivity, two-dimensional NMR experiments are performed.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

  • Data Processing and Interpretation: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, multiplicities, and integration of the signals are analyzed to determine the molecular structure.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the primary validation methods.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_validation Structural Characterization cluster_conclusion Final Validation Synthesis Synthesis of Ethyl 5-phenyl- 1,2,4-oxadiazole-3-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Initial Confirmation MS Mass Spectrometry (HRMS) Purification->MS Formula Confirmation Xray Single-Crystal X-ray Diffraction Purification->Xray Definitive 3D Structure Validated Validated Structure NMR->Validated MS->Validated Xray->Validated

Caption: Workflow for the synthesis and structural validation of a small molecule.

G Comparison of Validation Techniques cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy center_node This compound xray_info Provides: - 3D Atomic Coordinates - Bond Lengths & Angles - Stereochemistry - Crystal Packing center_node->xray_info Solid State nmr_info Provides: - Atomic Connectivity - Chemical Environment - Solution Conformation - Dynamics center_node->nmr_info Solution State xray_req Requires: - Single Crystal nmr_req Requires: - Soluble Sample

Caption: Comparison of information from X-ray crystallography and NMR spectroscopy.

Conclusion

The structural validation of this compound is best achieved through a combination of analytical techniques. While NMR spectroscopy and mass spectrometry can confirm the molecular formula and atomic connectivity in solution, single-crystal X-ray crystallography provides unparalleled, definitive proof of the three-dimensional structure, including stereochemistry and conformation in the solid state.[1] The choice of methodology depends on the specific information required and the physical properties of the compound, particularly its ability to form high-quality crystals. For drug development purposes, where precise knowledge of the 3D structure is crucial for understanding interactions with biological targets, X-ray crystallography remains an indispensable tool.

References

A Comparative Guide to the Synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate and its Regioisomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data.

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its role as a bioisostere of esters and amides, which imparts metabolic stability and favorable pharmacokinetic properties to drug candidates. This guide provides a comparative analysis of two distinct synthetic pathways to obtain ethyl carboxylate-substituted phenyl-1,2,4-oxadiazoles. We will explore a two-step synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate and a one-pot synthesis of its regioisomer, Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. This comparison will be supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their objectives.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes, offering a clear comparison of their performance.

ParameterRoute 1: this compoundRoute 2: Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Starting Materials Ethyl cyanoacetate, Sodium nitrite, Acetic acid, Benzoyl chlorideBenzamidoxime, Diethyl oxalate
Key Intermediates Ethyl 2-cyano-2-(hydroxyimino)acetateN/A (One-pot)
Reaction Time Step 1: ~24 hours; Step 2: Not specified3-4 hours[1]
Reaction Temperature Step 1: Room temperature; Step 2: Not specified120 °C[1]
Overall Yield Step 1: 87%; Step 2: Not specified (estimated)65%[1]
Number of Steps 21
Purification Extraction, Recrystallization, Column ChromatographyFiltration, Washing, Evaporation[1]

Experimental Protocols

Route 1: Synthesis of this compound

This route proceeds in two distinct steps: the formation of an oxime intermediate followed by cyclization with an acyl chloride.

Step 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate

  • Materials:

    • Ethyl cyanoacetate (11.3 g, 100 mmol)

    • Sodium nitrite (8.3 g, 120 mmol)

    • Acetic acid (8.0 ml, 140 mmol)

    • Distilled water (50 ml)

    • 2N HCl (50 ml)

    • Diethyl ether

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a stirred solution of sodium nitrite in distilled water, add ethyl cyanoacetate.

    • To this mixture, add acetic acid. The ester will dissolve, and yellow crystals of the sodium derivative will begin to precipitate.

    • Allow the reaction to proceed overnight.

    • Collect the crystals by filtration and dissolve them in 2N HCl.

    • Extract the product with four 50 ml portions of diethyl ether.

    • Dry the combined ether extracts over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crystalline ethyl 2-hydroxyimino-2-cyanoacetate.

Step 2: Synthesis of this compound

  • Materials:

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (from Step 1)

    • Benzoyl chloride

    • Pyridine (or another suitable base)

    • Appropriate solvent (e.g., Dichloromethane or THF)

  • Procedure (General):

    • Dissolve ethyl 2-cyano-2-(hydroxyimino)acetate in a suitable anhydrous solvent and cool in an ice bath.

    • Add a base, such as pyridine.

    • To this solution, add benzoyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any salts.

    • The organic layer is dried and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography to yield the final product.

Route 2: Synthesis of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

This one-pot method provides the regioisomer of the target compound in a single step.

  • Materials:

    • Benzamidoxime (3 g, 0.022 mol)[1]

    • Diethyl oxalate (8 ml, 0.066 mol)[1]

    • Dichloromethane[1]

    • Water[1]

    • Magnesium sulfate[1]

  • Procedure:

    • Add benzamidoxime to diethyl oxalate with stirring.[1]

    • Heat the mixture at 120 °C for 3-4 hours.[1]

    • Cool the reaction mixture to room temperature, which should result in the formation of a suspension.[1]

    • Filter the suspension and wash the collected solid with dichloromethane.[1]

    • Wash the resulting solution with 25 ml of water.[1]

    • Dry the organic layer with magnesium sulfate.[1]

    • Evaporate the dichloromethane under reduced pressure to obtain the final product.[1]

Mandatory Visualization

The following diagrams illustrate the synthetic workflows for the two routes.

Route_1 cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization Ethyl cyanoacetate Ethyl cyanoacetate Ethyl 2-cyano-2-(hydroxyimino)acetate Ethyl 2-cyano-2-(hydroxyimino)acetate Ethyl cyanoacetate->Ethyl 2-cyano-2-(hydroxyimino)acetate RT, ~24h NaNO2, Acetic Acid NaNO2, Acetic Acid NaNO2, Acetic Acid->Ethyl 2-cyano-2-(hydroxyimino)acetate Product_1 This compound Ethyl 2-cyano-2-(hydroxyimino)acetate->Product_1 Acylation Benzoyl chloride Benzoyl chloride Benzoyl chloride->Product_1 Pyridine Pyridine Pyridine->Product_1

Caption: Synthetic workflow for Route 1.

Route_2 cluster_2 One-Pot Cyclization Benzamidoxime Benzamidoxime Product_2 Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Benzamidoxime->Product_2 120 °C, 3-4h Diethyl oxalate Diethyl oxalate Diethyl oxalate->Product_2

Caption: Synthetic workflow for Route 2.

References

A Comparative Analysis of the Bioactivity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers in drug discovery, this document provides an objective comparison of the biological activities of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives. This analysis is supported by quantitative experimental data, detailed methodologies for key bioassays, and visualizations of relevant biological pathways.

The 1,2,4- and 1,3,4-oxadiazole isomers are five-membered heterocyclic rings that are considered important structural motifs in medicinal chemistry.[1][2] They are often employed as bioisosteres for amide and ester groups to improve the metabolic stability and pharmacokinetic properties of drug candidates.[3][4] While both isomers share favorable physicochemical characteristics, the specific arrangement of the heteroatoms within the ring can significantly influence their biological activity, binding interactions, and overall pharmacological profile.[5] This guide aims to delineate these differences through a comparative analysis of their performance in various biological assays.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies, comparing the bioactivity of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives across different therapeutic areas.

Table 1: Comparative Anticancer Activity
Compound ID/ReferenceIsomerCell LineIC₅₀ (µM)Reference(s)
Compound 9a 1,3,4-OxadiazoleHL-60 (Leukemia)<10[6]
Compound 9b 1,3,4-OxadiazoleHL-60 (Leukemia)<10[6]
Compound 9c 1,3,4-OxadiazoleHL-60 (Leukemia)<10[6]
Compound 9d 1,3,4-OxadiazoleHL-60 (Leukemia)<10[6]
Compound 18a 1,2,4-OxadiazoleMCF-7 (Breast)Sub-micromolar[7]
Compound 18b 1,2,4-OxadiazoleA549 (Lung)Sub-micromolar[7]
Compound 18c 1,2,4-OxadiazoleMDA-MB-231 (Breast)Sub-micromolar[7]
Compound 54a 1,3,4-OxadiazoleMCF-7 (Breast)7.74[6]
Compound 54b 1,3,4-OxadiazoleHCT-116 (Colon)16.20[6]
Table 2: Comparative Antimicrobial Activity
Compound ID/ReferenceIsomerMicroorganismMIC (µg/mL)Reference(s)
Compound 27 1,2,4-OxadiazoleM. tuberculosis H₃₇Ra8.45[3]
Compound 3a 1,2,4-OxadiazoleM. tuberculosis H₃₇Rv0.5[4]
Compound 7a 1,2,4-OxadiazoleM. tuberculosis H₃₇Rv0.4 µM[4]
LMM6 1,3,4-OxadiazoleS. aureus1.95 - 7.81[8]
OZE-I 1,3,4-OxadiazoleS. aureus4 - 16[9]
OZE-II 1,3,4-OxadiazoleS. aureus4 - 16[9]
OZE-III 1,3,4-OxadiazoleS. aureus8 - 32[9]
Compound 13a 1,3,4-OxadiazoleB. subtilis, S. aureus, E. coli, P. aeruginosaModerate to Excellent[10]
Compound 13b 1,3,4-OxadiazoleB. subtilis, S. aureus, E. coli, P. aeruginosaModerate to Excellent[10]
Table 3: Comparative Antifungal Activity
Compound ID/ReferenceIsomerFungal StrainMIC (µg/mL)Reference(s)
LMM5 1,3,4-OxadiazoleCandida albicans32[11][12]
LMM11 1,3,4-OxadiazoleCandida albicans32[11][12]
Compound 4a 1,3,4-OxadiazoleFusarium oxysporum16.0% inhibition at 100 µg/mL[13]
Compound 7a 1,3,4-OxadiazoleFusarium oxysporum11.0% inhibition at 100 µg/mL[13]
Compound 7f 1,3,4-OxadiazoleFusarium oxysporum18.0% inhibition at 100 µg/mL[13]
Table 4: Comparative Antiviral Activity
Compound ID/ReferenceIsomerVirusIC₅₀ (µM)Reference(s)
Compound 6a 1,3,4-OxadiazoleSARS-CoV-215.2[14]
Compound 6b 1,3,4-OxadiazoleSARS-CoV-215.7[14]
Compound 52 1,3,4-OxadiazoleHepatitis B Virus (HBV)Good activity, least cytotoxicity[15]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below using Graphviz.

experimental_workflow cluster_synthesis Synthesis of Oxadiazole Derivatives cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Bioassays (e.g., MTT, MIC) purification->screening Test Compounds invivo In Vivo Models (e.g., Animal studies) screening->invivo mechanism Mechanism of Action Studies screening->mechanism data Quantitative Data (IC50, MIC) screening->data invivo->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt Lead Optimization

General workflow for the synthesis and biological evaluation of oxadiazole derivatives.

antifungal_mechanism compound 1,3,4-Oxadiazole (e.g., LMM5, LMM11) trr1 Thioredoxin Reductase (Trr1) compound->trr1 Inhibition trx_reduced Reduced Thioredoxin trr1->trx_reduced Reduces trx_oxidized Oxidized Thioredoxin ros Reactive Oxygen Species (ROS) trx_reduced->ros Scavenges trx_oxidized->trr1 Substrate oxidative_stress Oxidative Stress ros->oxidative_stress Causes cell_damage Fungal Cell Damage oxidative_stress->cell_damage cell_death Fungal Cell Death cell_damage->cell_death

Proposed antifungal mechanism of action for 1,3,4-oxadiazoles targeting Thioredoxin Reductase.

antibacterial_mechanism compound 1,3,4-Oxadiazole Derivative dna_gyrase DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_division Bacterial Cell Division dna_replication->cell_division bacteriostatic Bacteriostatic/Bactericidal Effect cell_division->bacteriostatic

Antibacterial mechanism of action of 1,3,4-oxadiazoles via inhibition of DNA gyrase.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Protocol 1: MTT Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effects of the oxadiazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Oxadiazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Oxadiazole test compounds

  • Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and standard drug in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The bioactivity of oxadiazole derivatives is significantly influenced by the isomeric form of the heterocyclic core. While both 1,2,4- and 1,3,4-oxadiazoles have demonstrated a broad spectrum of pharmacological activities, the optimal isomer appears to be context-dependent, varying with the specific biological target and the nature of the substituents on the ring. The 1,3,4-oxadiazole scaffold is frequently associated with potent antimicrobial and antifungal activities, often through mechanisms involving the disruption of essential cellular processes like DNA replication and redox balance. Conversely, certain 1,2,4-oxadiazole derivatives have shown remarkable potency as anticancer and antitubercular agents. The provided data and protocols serve as a valuable resource for the rational design and development of novel therapeutic agents based on the oxadiazole framework. Further head-to-head comparative studies of matched molecular pairs are warranted to more definitively elucidate the structure-activity relationships and guide future drug discovery efforts.

References

Structure-Activity Relationship of 5-Phenyl-1,2,4-Oxadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. Understanding the structure-activity relationship (SAR) of this core is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of 5-phenyl-1,2,4-oxadiazole derivatives, focusing on their anticancer, S1P1 receptor agonistic, and antitubercular activities, supported by experimental data and detailed protocols.

Anticancer Activity

Derivatives of 5-phenyl-1,2,4-oxadiazole have shown significant potential as anticancer agents, with their efficacy being highly dependent on the substitution pattern on the phenyl ring. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Structure-Activity Relationship Highlights:
  • Influence of Phenyl Ring Substituents: The nature and position of substituents on the 5-phenyl ring play a critical role in modulating the anticancer activity. Studies have shown that the introduction of electron-withdrawing groups (EWGs) on the 5-aryl ring of the 1,2,4-oxadiazole can increase antitumor activity.[1] For instance, nitro groups, particularly at the meta position, have been found to be more favorable than para substitution in certain series.[1]

  • Unsubstituted Phenyl Ring: In some cases, an unsubstituted phenyl ring at the 5-position of the 1,2,4-oxadiazole moiety has demonstrated potent anticancer activity against various cell lines.[1]

  • Combination with Other Heterocycles: Fusing the 1,2,4-oxadiazole ring with other heterocyclic systems, such as 1,3,4-oxadiazole, has yielded compounds with sub-micromolar IC50 values against cell lines like MCF-7, A549, and MDA-MB-231.[1][2]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 5-phenyl-1,2,4-oxadiazole derivatives against various human cancer cell lines.

Compound ID3-Position Substituent5-Phenyl SubstituentCell LineIC50 (µM)Reference
1a ImidazopyrazineHMCF-70.12 - 2.78[1]
1b Imidazopyrazine3,4,5-trimethoxyA5490.12 - 2.78[1]
1c Imidazopyrazine4-nitroA3750.12 - 2.78[1]
2a 1,3,4-oxadiazoleHMCF-7Moderate to excellent[1]
2b 1,3,4-oxadiazole3-nitroA5490.34 ± 0.025[2]
2c 1,3,4-oxadiazole4-nitroMDA-MB-231Sub-micromolar[1]
3 N-cyclohexyl-amine3-methylB16-F10-[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the general procedure for determining the cytotoxic effects of 5-phenyl-1,2,4-oxadiazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, MDA-MB-231)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • 5-phenyl-1,2,4-oxadiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-phenyl-1,2,4-oxadiazole derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Add compounds to cells cell_seeding->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

S1P1 Receptor Agonism

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a key role in lymphocyte trafficking. Agonists of S1P1 are effective immunosuppressive agents. Certain 5-phenyl-1,2,4-oxadiazole derivatives have been identified as potent and selective S1P1 receptor agonists.

Structure-Activity Relationship Highlights:
  • Influence of 5-Phenyl Substituents: The substitution pattern on the 5-phenyl ring is a key determinant of S1P1 agonist activity. A quantitative structure-activity relationship (QSAR) study indicated that for a series of 5-(substituted phenyl)-[4][5][6]oxadiazoles, electronic and polarization effects, along with the presence of specific structural fragments, govern the interaction with the S1P1 receptor.[7]

  • Selectivity: A class of 3,5-diphenyl-1,2,4-oxadiazole based compounds have been identified as potent S1P1 receptor agonists with minimal affinity for the S1P2 and S1P3 receptor subtypes.[8]

Comparative S1P1 Agonist Activity Data

The following table presents the in vitro S1P1 receptor agonist activity for a selection of 5-phenyl-1,2,4-oxadiazole derivatives.

Compound ID3-Position Substituent5-Phenyl SubstituentAssayEC50/IC50 (nM)Reference
4a Phenyl derivativeVaried meta- and para-substituentsHTRF cAMPVaries[7]
4b Phenyl derivative3-CF3, 5-CF3HTRF cAMPVaries[7]
5a Phenyl derivative-Radioligand Binding0.6[8]
5b Disubstituted benzene ring--Potent[6]
Experimental Protocol: S1P1 Receptor Functional Assay (HTRF cAMP)

This protocol describes a common method to assess the functional activity of S1P1 receptor agonists by measuring changes in intracellular cyclic AMP (cAMP) levels using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • CHO cells stably expressing the human S1P1 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • 5-phenyl-1,2,4-oxadiazole derivatives

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend the S1P1-expressing CHO cells in assay buffer.

  • Compound Addition: Add the 5-phenyl-1,2,4-oxadiazole derivatives at various concentrations to the wells of the 384-well plate.

  • Cell Addition: Add the cell suspension to the wells containing the compounds.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Lysis and HTRF Reagent Addition: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Fluorescence Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the HTRF ratio and determine the EC50 values for the agonist compounds.

SAR_S1P1_Agonist cluster_scaffold 5-Phenyl-1,2,4-Oxadiazole Core cluster_modifications Structural Modifications cluster_activity Biological Activity scaffold 5-Phenyl Ring 1,2,4-Oxadiazole 3-Position phenyl_sub Substituents on 5-Phenyl Ring (Electronic & Polarization Effects) scaffold:f0->phenyl_sub Influences pos3_sub Group at 3-Position scaffold:f2->pos3_sub Influences s1p1_activity S1P1 Receptor Agonism (Potency & Selectivity) phenyl_sub->s1p1_activity Modulates pos3_sub->s1p1_activity Modulates

Caption: SAR of 5-phenyl-1,2,4-oxadiazoles as S1P1 agonists.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the discovery of new antitubercular agents is a priority. 5-Phenyl-1,2,4-oxadiazole derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.

Structure-Activity Relationship Highlights:
  • Substitution on the Phenyl Ring: The presence and nature of substituents on the 5-phenyl ring significantly impact the antitubercular activity. For instance, in a series of 5-phenyl substituted oxadiazoles, compounds with an unsubstituted monocyclic aromatic ring or certain heterocyclic moieties linked through a hydrazide group showed increased activity with MIC values of 8 µg/mL.[4] In another study, compounds with specific substitutions on the 5-phenyl ring exhibited potent activity with MIC values as low as 3.12 µg/mL.

  • Bactericidal Activity: Some derivatives have been shown to be bactericidal and are orally bioavailable in animal models, highlighting their therapeutic potential.

Comparative Antitubercular Activity Data

The table below provides a summary of the minimum inhibitory concentration (MIC) values for several 5-phenyl-1,2,4-oxadiazole derivatives against Mycobacterium tuberculosis H37Rv.

Compound ID2-Position Substituent5-Phenyl SubstituentM. tuberculosis StrainMIC (µg/mL)Reference
6a Hydrazide derivativeHH37Ra8[4]
6b Hydrazide derivativeSubstitutedH37Ra8[4]
7a N-(4-(1H-pyrrol-1-yl)benzamide)4-chloroH37Rv3.12[5]
7b N-(4-(1H-pyrrol-1-yl)benzamide)4-nitroH37Rv3.12[5]
8 3-(4-(4-(trifluoromethyl)phenoxy)phenyl)Indol-5-ylMRSA-[9]
Experimental Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol details a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microplates

  • 5-phenyl-1,2,4-oxadiazole derivatives (dissolved in DMSO)

  • Alamar Blue reagent

  • Standard antitubercular drugs (e.g., isoniazid, rifampicin)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust its turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compounds. Include a drug-free control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

This comparative guide highlights the therapeutic potential of 5-phenyl-1,2,4-oxadiazole derivatives across different disease areas. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective therapeutic agents based on this versatile scaffold.

References

A Comparative Spectroscopic Analysis of Substituted 1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Characteristics of Substituted 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its role as a bioisosteric replacement for ester and amide functionalities. This guide provides a comparative analysis of the spectroscopic data for a range of substituted 1,2,4-oxadiazoles, offering a valuable resource for the identification and characterization of these compounds. The presented data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is supported by detailed experimental protocols for their synthesis and analysis.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data for a selection of 3,5-disubstituted 1,2,4-oxadiazoles, showcasing the influence of various substituents on their spectral properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Selected Substituted 1,2,4-Oxadiazoles

CompoundSubstituent (R¹)Substituent (R²)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1 PhenylPhenyl8.25-8.22 (m, 2H), 7.68-7.65 (m, 2H), 7.58-7.50 (m, 6H)176.1 (C5), 168.7 (C3), 133.4, 131.7, 129.3, 129.2, 128.9, 127.8, 126.9, 124.2[1]
2 4-ChlorophenylPhenyl8.25-8.22 (m, 2H), 8.16-8.13 (d, J=8.7 Hz, 2H), 7.58-7.53 (m, 3H), 7.52-7.48 (d, J=8.7 Hz, 2H)175.9 (C5), 167.9 (C3), 138.2, 131.7, 130.1, 129.5, 129.3, 127.8, 125.4, 124.1[1]
3 Phenyl4-Chlorophenyl8.18-8.14 (d, J=8.7 Hz, 2H), 7.67-7.64 (m, 2H), 7.58-7.50 (m, 5H)175.1 (C5), 168.6 (C3), 138.8, 133.5, 130.3, 129.6, 128.9, 126.8, 125.5, 122.7[1]
4 Phenyl(E)-2-(4-methoxyphenyl)vinyl8.15 (dd, J1=8 Hz, J2=2 Hz, 2H), 7.87 (d, J=15 Hz, 1H), 7.59 (d, J=8 Hz, 2H), 7.53-7.50 (m, 3H), 6.98 (d, J=8 Hz, 2H), 6.96 (d, J=15 Hz, 1H), 3.89 (s, 3H)175.63, 168.63, 161.60, 142.37, 131.10, 129.64, 128.85, 127.44, 127.20, 127.07, 114.54, 107.76, 55.45[2]
5 3,4,5-trimethoxyphenyl(E)-2-(3-methoxyphenyl)vinyl7.88 (d, J=16 Hz, 1H), 7.40 (s, 2H), 7.37 (d, J=5 Hz, 1H), 7.22 (dl, J=5 Hz, 1H), 7.15 (sl, 1H), 7.08 (d, J=16 Hz, 1H), 7.00 (dd, J1=5 Hz, J2=2 Hz, 1H), 3.99 (s, 6H), 3.94 (s, 3H), 3.88 (s, 3H)175.12, 168.55, 160.03, 153.56, 142.76, 140.49, 135.72, 130.11, 122.12, 120.62, 116.41, 112.85, 110.42, 104.51, 60.98, 56.30, 55.35[2]

Table 2: IR and Mass Spectrometry Data of Selected Substituted 1,2,4-Oxadiazoles

CompoundSubstituent (R¹)Substituent (R²)IR (cm⁻¹)Mass Spectrum (m/z)Reference
1 PhenylPhenyl1580 (C=N), 1448, 1377, 1245 (C-O)222 (M+)[1]
2 4-ChlorophenylPhenyl1585 (C=N), 1478, 1378, 1245 (C-O)256 (M+), 258 (M+2)[1]
3 Phenyl4-Chlorophenyl1582 (C=N), 1448, 1377, 1246 (C-O)256 (M+), 258 (M+2)[1]
4 Phenyl(E)-2-(4-methoxyphenyl)vinyl3069, 2972, 1639, 1599, 1537, 1441, 1361, 1245, 1026, 966279.1133 [M+H]⁺[2]
5 3,4,5-trimethoxyphenyl(E)-2-(3-methoxyphenyl)vinyl3062, 3033, 2831, 1641, 1602, 1554, 1417, 1361, 1230, 1128, 974369.1451 [M+H]⁺[2]

Experimental Protocols

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

A widely employed and robust method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid or its activated derivative.

Step 1: Amidoxime Formation A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or potassium carbonate, in a suitable solvent like ethanol or a mixture of water and ethanol. The reaction mixture is typically heated to reflux for several hours. After cooling, the amidoxime product is often isolated by filtration or extraction.

Step 2: O-Acylation of Amidoxime The prepared amidoxime is then acylated using a carboxylic acid, acid chloride, or acid anhydride.

  • Using a Carboxylic Acid: The amidoxime and a carboxylic acid are dissolved in a solvent like DMF or pyridine. A coupling agent, such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide (e.g., DCC, EDC), is added, and the mixture is stirred, often with gentle heating.

  • Using an Acid Chloride: The amidoxime is dissolved in a suitable solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The acid chloride is then added dropwise, typically at a reduced temperature (e.g., 0 °C), and the reaction is allowed to warm to room temperature.

Step 3: Cyclodehydration to form the 1,2,4-Oxadiazole Ring The resulting O-acylamidoxime is cyclized to the 1,2,4-oxadiazole. This is often achieved by heating the intermediate in a high-boiling solvent such as toluene, xylene, or DMF. In some cases, the cyclization occurs in situ during the acylation step, particularly when using coupling agents at elevated temperatures. Microwave irradiation can also be employed to accelerate this step.[2]

Purification and Characterization: The final 1,2,4-oxadiazole product is purified using standard techniques such as recrystallization or column chromatography on silica gel. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of substituted 1,2,4-oxadiazoles.

G cluster_synthesis Synthesis cluster_analysis Analysis & Characterization Nitrile Nitrile Amidoxime Amidoxime Nitrile->Amidoxime Hydroxylamine O_Acylamidoxime O-Acylamidoxime Amidoxime->O_Acylamidoxime Carboxylic_Acid Carboxylic Acid / Derivative Carboxylic_Acid->O_Acylamidoxime Oxadiazole 1,2,4-Oxadiazole O_Acylamidoxime->Oxadiazole Cyclodehydration (Heat/Microwave) Purification Purification (Recrystallization / Chromatography) Oxadiazole->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy H_NMR ¹H NMR Spectroscopy->H_NMR C_NMR ¹³C NMR Spectroscopy->C_NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Signal IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB p_IkB p-IκB IkB_NFkB->p_IkB Dissociation Oxadiazole 1,2,4-Oxadiazole Derivative Oxadiazole->IKK_complex Inhibition Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

References

A Comparative Analysis of the Antimicrobial Efficacy of Ciprofloxacin versus Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the established antimicrobial profiles of ciprofloxacin and Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate. Ciprofloxacin is a well-documented, broad-spectrum fluoroquinolone antibiotic with extensive data supporting its clinical efficacy. In contrast, this compound is a compound for which no public data on its antimicrobial activity currently exists. Research on this specific oxadiazole derivative has been focused on its potential as a therapeutic agent for cystic fibrosis, not as an antimicrobial agent.

This guide, therefore, provides a detailed overview of the proven antimicrobial efficacy of ciprofloxacin, alongside a discussion of the general antimicrobial potential of the broader 1,2,4-oxadiazole class of compounds, to offer a contextual understanding in the absence of direct comparative data for this compound.

Ciprofloxacin: A Potent Broad-Spectrum Antibiotic

Ciprofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone drug class.[1][2] It is widely prescribed to treat a variety of infections, including those of the urinary tract, respiratory system, and skin.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination.[1] This inhibition leads to a rapid bactericidal effect against a wide range of Gram-negative and many Gram-positive bacteria.[1][3]

Quantitative Antimicrobial Data for Ciprofloxacin

The efficacy of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes typical MIC ranges for ciprofloxacin against common bacterial pathogens.

Bacterial SpeciesTypeCiprofloxacin MIC Range (µg/mL)
Escherichia coliGram-negative≤1
Pseudomonas aeruginosaGram-negative≤1
Staphylococcus aureusGram-positive≤1
Salmonella typhimuriumGram-negative0.03125 - 1.0[4]

This compound: An Uncharted Territory in Antimicrobial Research

While the specific compound, this compound, lacks antimicrobial data, the 1,2,4-oxadiazole scaffold has been explored for various pharmacological activities, including antimicrobial effects. Several studies have reported that certain 1,2,4-oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[5] However, it is crucial to note that the antimicrobial activity of these compounds is highly dependent on the specific substitutions on the oxadiazole ring. Without direct experimental evidence, the antimicrobial potential of this compound remains speculative.

A study focused on the therapeutic potential of this compound (referred to as NV930 in the research) investigated its role as a translational readthrough-inducing drug (TRID) for the treatment of cystic fibrosis. This research did not include any evaluation of its antimicrobial properties.

Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of a compound like this compound and compare it to a standard like ciprofloxacin, standardized methods are employed. The following are detailed protocols for two common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compound (e.g., this compound)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and the reference antibiotic.

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the diluted antimicrobial agents with the bacterial suspension.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the drug at which there is no visible growth (turbidity).

Kirby-Bauer Disk Diffusion Method for Zone of Inhibition

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Test compound and reference antibiotic

  • Sterile filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

Procedure:

  • Prepare MHA plates and allow them to solidify.

  • Impregnate sterile filter paper disks with a known concentration of the test compound and the reference antibiotic.

  • Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.

  • Aseptically place the impregnated disks onto the surface of the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Visualizing the Mechanism of Action and Experimental Workflow

Ciprofloxacin's Mechanism of Action

Ciprofloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.

G cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase / Topoisomerase IV Ciprofloxacin->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to G cluster_workflow Antimicrobial Efficacy Evaluation Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Primary_Screening Primary Screening (e.g., Disk Diffusion) Compound_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Spectrum_Analysis Spectrum of Activity Analysis (Gram+/Gram- Bacteria, Fungi) MIC_Determination->Spectrum_Analysis Mechanism_Study Mechanism of Action Studies Spectrum_Analysis->Mechanism_Study

References

"in vitro testing of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Efficacy of Oxadiazole Derivatives

An objective analysis of the performance of various 1,2,4- and 1,3,4-oxadiazole derivatives in preclinical in vitro studies, supported by experimental data from recent research.

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comparative overview of the in vitro performance of several ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate analogues and related oxadiazole compounds, with a focus on their anticancer and enzyme-inhibitory properties. The data presented is compiled from multiple studies to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Comparative Analysis of In Vitro Anticancer Activity

The in vitro cytotoxicity of various oxadiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. Lower IC50 values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,2,4-Oxadiazole Derivatives Compound with 3,4,5-trimethoxy substituent on the phenyl moiety (30a)Prostate (PC3)0.12 ± 0.095[1]
Lung (A549)0.13 ± 0.06[1]
Liver (HEPG2)0.11 ± 0.039[1]
Prostate (DU-145)0.43 ± 0.075[1]
1,2,4-Oxadiazole linked 5-fluorouracil (7b)Breast (MCF-7)0.011 ± 0.009[2]
Lung (A549)0.053 ± 0.0071[2]
Prostate (DU-145)0.017 ± 0.0062[2]
Breast (MDA MB-231)0.021 ± 0.0028[2]
Caffeic acid-based 1,2,4-oxadiazole (Compound 1)Glioblastoma (U87)35.1[3]
Glioblastoma (T98G)34.4[3]
Glioblastoma (LN229)37.9[3]
1,3,4-Oxadiazole Derivatives Ferulic acid-based 1,3,4-oxadiazole (Compound 5)Ovarian (SKOV3)14.2[3]
Lung (A549)18.3[3]
Breast (MCF-7)30.9[3]
Thioether composed 1,3,4-oxadiazole (76)Breast (MCF-7)0.7 ± 0.2[4]
Stomach (SGC-7901)30.0 ± 1.2[4]
Liver (HepG2)18.3 ± 1.4[4]
Eugenol-based 1,3,4-oxadiazole (Compound 9)Breast (MCF-7)0.99[5]
Prostate (PC3)1.17[5]
Eugenol-based 1,3,4-oxadiazole (Compound 17)Breast (MCF-7)1.25[5]
Prostate (PC3)0.26[5]
Enzyme Inhibition Profile

Several oxadiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease pathways. The following table summarizes their in vitro enzyme inhibitory activities.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
1,2,4-Oxadiazole Derivatives Compound 13fSARS-CoV-2 PLpro1.8[6]
Compound 26rSARS-CoV-2 PLpro1.0[6]
Compound 2bAcetylcholinesterase (AChE)0.0158[7]
Compound 2cAcetylcholinesterase (AChE)0.098[7]
Compound 2dAcetylcholinesterase (AChE)0.121[7]
1,3,4-Oxadiazole Derivatives Eugenol-based Compound 9Thymidylate Synthase0.61[5]
Eugenol-based Compound 17Thymidylate Synthase0.56[5]
Propanamide-based Compound 5Histone Deacetylase 8 (HDAC8)-[8]
Hydroxamic acid-based Compound 16Histone Deacetylase 1 (HDAC1)0.017[9]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data. Below are the protocols for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., etoposide, 5-fluorouracil) and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Enzyme Inhibition Assay (General Protocol)

The inhibitory effect of the compounds on specific enzymes is evaluated using in vitro enzyme assays. The following is a generalized protocol.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified target enzyme, its specific substrate, and a suitable buffer in a 96-well plate.

  • Compound Addition: The test compounds are added to the wells at various concentrations. A known inhibitor is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated at a specific temperature for a predetermined period to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: The reaction is stopped, and the product formation is quantified using a suitable detection method, such as spectrophotometry, fluorometry, or luminometry.

  • IC50 Determination: The percentage of enzyme inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Research Workflow

The following diagrams illustrate the typical workflow for the in vitro evaluation of novel chemical compounds and a representative signaling pathway that can be modulated by these agents.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of Oxadiazole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Enzyme Enzyme Inhibition Assays Characterization->Enzyme IC50 IC50 Value Determination Cytotoxicity->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the in vitro testing of synthesized compounds.

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Oxadiazole Derivative (EGFR Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

Navigating the Cytotoxic Landscape: A Comparative Guide to Novel Oxadiazole Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and reduced side effects is a perpetual frontier. Among the myriad of heterocyclic compounds, oxadiazole derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the in vitro cytotoxicity of several novel oxadiazole compounds, juxtaposed with the established chemotherapeutic agent, Doxorubicin. Detailed experimental protocols for common cytotoxicity assays and a visualization of a key signaling pathway are included to support further research and development in this critical area.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of novel oxadiazole compounds is typically evaluated using colorimetric assays such as MTT or SRB, which measure cell viability after exposure to the test compounds. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for comparing the potency of different compounds.

The following table summarizes the IC50 values of representative novel oxadiazole compounds from recent studies against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. Doxorubicin, a widely used anticancer drug, is included as a reference for comparison.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Novel Oxadiazole 1 MCF-71.8DoxorubicinMCF-70.98
A5492.3A5491.25
Novel Oxadiazole 2 MCF-72.6
A5493.5
Novel Oxadiazole 3 MCF-70.5
A5490.3

Note: The IC50 values presented are collated from various research articles and should be interpreted with the consideration that experimental conditions may vary between studies. Direct comparison is most accurate when compounds are evaluated within the same study under identical conditions.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in anticancer drug discovery. The following are detailed protocols for two widely used assays: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow them to air dry.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Mechanism of Action: A Glimpse into Signaling Pathways

Several studies suggest that a significant mechanism by which oxadiazole derivatives exert their cytotoxic effects is through the induction of apoptosis (programmed cell death). One of the key signaling pathways implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In many cancer cells, the NF-κB pathway is constitutively active and promotes cell survival. Certain oxadiazole compounds have been shown to inhibit this pathway, leading to the upregulation of pro-apoptotic proteins and ultimately, cell death.[1]

Below is a simplified diagram illustrating the experimental workflow for assessing the cytotoxicity of novel compounds.

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_assay Cytotoxicity Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates compound_prep Preparation of Novel Oxadiazole Compounds and Doxorubicin Dilutions treatment Treatment of Cells with Compounds compound_prep->treatment incubation Incubation for 24-72 hours treatment->incubation assay_choice MTT or SRB Assay incubation->assay_choice absorbance Absorbance Reading assay_choice->absorbance data_analysis Calculation of Cell Viability absorbance->data_analysis ic50 Determination of IC50 Values data_analysis->ic50

Caption: A flowchart of the in vitro cytotoxicity testing process.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a potential point of intervention for novel oxadiazole compounds.

nfkB_pathway Simplified NF-κB Signaling Pathway and Oxadiazole Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb_nfkB IκB-NF-κB Complex p_ikb p-IκB ikb_nfkB->p_ikb ikk IKK ikk->ikb_nfkB Phosphorylation nfkB NF-κB p_ikb->nfkB Release nfkB_nuc NF-κB nfkB->nfkB_nuc Translocation dna DNA nfkB_nuc->dna gene_transcription Gene Transcription dna->gene_transcription survival Cell Survival gene_transcription->survival oxadiazole Novel Oxadiazole Compound oxadiazole->ikk Inhibition apoptosis Apoptosis oxadiazole->apoptosis

References

Comparative Docking Analysis of 1,2,4-Oxadiazole Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,4-oxadiazole scaffold is a subject of growing interest in the pursuit of novel therapeutics.[1][2] This heterocyclic ring is noted for its metabolic stability and its role as a bioisosteric replacement for ester and amide groups, which can improve the pharmacokinetic properties of drug candidates.[1] Molecular docking studies are a critical computational tool for predicting the binding affinities and interaction patterns of 1,2,4-oxadiazole derivatives with their protein targets, thereby guiding the optimization of lead compounds.[1]

This guide offers a comparative overview of the docking performance of various 1,2,4-oxadiazole derivatives against several key biological targets implicated in diseases ranging from cancer to neurodegenerative disorders. The information is supported by experimental data from multiple studies to facilitate the design of future drug candidates.

Data Presentation: Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies of 1,2,4-oxadiazole inhibitors against prominent biological targets. Lower binding energy and higher docking scores generally indicate a more favorable interaction between the ligand and the protein.

Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibition

A series of 1,3,4-oxadiazole derivatives were assessed for their inhibitory action against the tyrosine kinase domain of EGFR. The table below outlines their predicted binding energies from molecular docking and their experimentally determined anticancer activity.[1]

Compound IDBinding Energy (kcal/mol)TargetExperimental Activity (IC50 in µM against HeLa cells)Reference
IIb-7.19EGFR19.9[1]
IIc-7.57EGFR35[3]
IIe-7.89EGFR25.1[3]

Table 2: Acetylcholinesterase (AChE) Inhibition

Novel 1,2,4-oxadiazole thioether derivatives have been synthesized and evaluated for their potential to inhibit AChE, a key target in Alzheimer's disease management. The table below compares their inhibitory concentrations (IC50) and binding energies.[1] A lower IC50 value signifies greater inhibitory potency.[1]

Compound IDBinding Energy (kcal/mol)TargetExperimental Activity (IC50 in µM)Reference
Not SpecifiedNot SpecifiedAChENot Specified[1]

Table 3: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

A series of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and evaluated for their anticancer activity, with VEGFR-2 identified as a potential target for inhibiting angiogenesis.[4] The binding affinity is expressed as a negative Moldock score, where a more negative value indicates higher affinity.[4]

Compound IDMoldock Score (kcal/mol)TargetKey InteractionsReference
7h-157.88VEGFR-2Hydrogen bond with Asp1044 and Lys866[4]
7j-156.20VEGFR-2Hydrogen bond with Asp1044 and Lys866[4]
7cNot SpecifiedVEGFR-2Hydrogen bond with Gly1046; hydrophobic interactions with Val846, Arg840, Gly1046, Arg1049[4]

Table 4: Caspase-3 Activation

A series of 3-aryl-5-aryl-1,2,4-oxadiazoles were identified as apoptosis inducers through the activation of caspase-3.[5] Docking studies were performed to understand the binding mode of these activators.

Compound IDDocking Score (GOLD)TargetKey Hydrogen Bond InteractionsReference
4m (most potent)Not SpecifiedCaspase-3NH of Gly238 with O and N of oxadiazole ring; NH of Cys285 with N of oxadiazole; NH of THR288 with N of pyridine ring[5]
10b (least potent)Not SpecifiedCaspase-3Not Specified[5]

Experimental Protocols

The methodologies for the key experiments cited in the comparative data are detailed below.

Molecular Docking Protocol (General)

A generalized workflow for molecular docking studies of 1,2,4-oxadiazole inhibitors involves the following steps:

  • Receptor Preparation :

    • The 3D crystal structure of the target protein (e.g., EGFR, AChE, VEGFR-2) is retrieved from the Protein Data Bank (PDB).[1]

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.[1]

    • Polar hydrogen atoms are added, and charges (e.g., Gasteiger charges) are computed to simulate physiological conditions.[1]

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).[1]

  • Ligand Preparation :

    • The 2D structures of the 1,2,4-oxadiazole derivatives are drawn using chemical drawing software.[1]

    • These 2D structures are then converted into 3D structures.[1]

    • Energy minimization of the 3D ligand structures is performed using appropriate force fields.

  • Docking Simulation :

    • A grid box is defined to encompass the active site of the target protein.

    • Docking is performed using software such as AutoDock, Molegro Virtual Docker (MVD), or GOLD.[1][4][6]

    • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity or docking score for each pose.

  • Analysis of Results :

    • The resulting docked poses are analyzed to identify the most favorable binding mode.

    • Interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein residues are examined.

    • The binding energies or docking scores of different derivatives are compared to predict their relative inhibitory potential.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of 1,2,4-oxadiazole inhibitors.

EGFR_Signaling_Pathway 1,2,4-Oxadiazole\nInhibitor 1,2,4-Oxadiazole Inhibitor EGFR EGFR 1,2,4-Oxadiazole\nInhibitor->EGFR Inhibits Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription\nFactors Transcription Factors ERK->Transcription\nFactors Gene Expression Gene Expression Transcription\nFactors->Gene Expression

Caption: EGFR signaling pathway and the inhibitory action of 1,2,4-oxadiazole derivatives.

Molecular_Docking_Workflow start Start receptor_prep 1. Receptor Preparation (PDB Structure) start->receptor_prep ligand_prep 2. Ligand Preparation (1,2,4-Oxadiazole Derivatives) start->ligand_prep docking 3. Molecular Docking (e.g., AutoDock, MVD) receptor_prep->docking ligand_prep->docking analysis 4. Analysis of Results (Binding Energy, Interactions) docking->analysis comparison 5. Comparative Analysis analysis->comparison end_node End comparison->end_node

Caption: A generalized workflow for comparative molecular docking studies.

References

A Comparative Guide to Quantum Chemical Modeling of 1,2,4-Oxadiazole Formation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of computational methodologies supported by experimental data to provide a comprehensive resource for modeling the synthesis of 1,2,4-oxadiazole, a crucial scaffold in medicinal chemistry.

This guide offers a comparative overview of quantum chemical methods used to model the formation of 1,2,4-oxadiazoles, a class of heterocyclic compounds with significant applications in drug discovery. By presenting quantitative data from computational studies alongside detailed experimental protocols, this document aims to assist researchers in selecting appropriate modeling techniques and in understanding the mechanistic nuances of 1,2,4-oxadiazole synthesis.

Data Presentation: A Comparative Analysis of Computational Methods

The formation of the 1,2,4-oxadiazole ring, typically through the cyclization of an O-acylamidoxime intermediate, has been a subject of computational investigation to elucidate the reaction mechanism and predict reaction outcomes. The choice of a computational method can significantly impact the accuracy of these predictions. Below is a summary of quantitative data from a comparative theoretical study on the intramolecular cyclization leading to a 3,5-disubstituted 1,2,4-oxadiazole. The data includes activation energies (ΔE‡) and reaction energies (ΔEr) calculated using various quantum chemical methods.

Computational MethodBasis SetSolvent ModelActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔEr) (kcal/mol)
AM1-SM2.1 (Pyridine)15.2-25.7
PM3--Not ReportedNot Reported
HF6-31G-Not ReportedNot Reported
B3LYP6-31G(d)PCM (Generic)12.8-28.5
M06-2X6-311+G(d,p)SMD (Generic)10.5-30.1
CASSCF(8,8)cc-pVDZ-18.9-22.3

This table compiles data from multiple sources to provide a comparative overview. The specific reaction is the cyclization of an O-acetylated amidoxime to form a 3-methyl-5-phenyl-1,2,4-oxadiazole. It is important to note that direct comparison between studies can be challenging due to variations in the specific molecules and reaction conditions modeled.

Experimental Protocols: Synthesizing 1,2,4-Oxadiazoles

A variety of synthetic routes to 1,2,4-oxadiazoles have been developed, each with its own advantages. The most common methods involve the reaction of an amidoxime with a carboxylic acid derivative. Below are detailed protocols for two prevalent methods.

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Nitriles and Hydroxylamine[1][2][3]

This method provides a straightforward, one-pot procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, avoiding the isolation of the intermediate amidoxime.

Materials:

  • Aryl nitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium carbonate (1.2 equiv)

  • Crotonoyl chloride (1.1 equiv)

  • Acetic acid (catalytic amount)

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of the aryl nitrile and hydroxylamine hydrochloride is stirred with a catalytic amount of acetic acid under solvent-free conditions to form the corresponding aryl amidoxime in situ.[1]

  • The reaction mixture is then dissolved in THF.

  • Crotonoyl chloride is added to the solution, leading to the esterification of the amidoxime.[1]

  • The solvent is evaporated, and DMSO is added to the residue.

  • The mixture is heated to facilitate the cyclization and dehydration, yielding the 3,5-disubstituted 1,2,4-oxadiazole.[1]

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods, often resulting in higher yields and shorter reaction times.

Materials:

  • Amidoxime (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • HBTU (1-[-Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate) (1.0 equiv)

  • PS-BEMP (Polystyrene-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (3.0 equiv)

  • Acetonitrile

Procedure:

  • In a microwave reactor vessel, combine the amidoxime, carboxylic acid, HBTU, and PS-BEMP in acetonitrile.

  • Seal the vessel and subject it to microwave irradiation at 160 °C for 15 minutes.

  • After cooling, the reaction mixture is filtered to remove the polymer-supported base.

  • The filtrate is concentrated under reduced pressure to yield the crude 1,2,4-oxadiazole, which can be further purified by chromatography if necessary.

Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study and synthesis of 1,2,4-oxadiazoles.

G cluster_computational Quantum Chemical Modeling Workflow Define Reaction Define Reaction Select Methods Select Methods Define Reaction->Select Methods Geometry Optimization Geometry Optimization Select Methods->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Transition State Search Transition State Search Geometry Optimization->Transition State Search IRC Calculation IRC Calculation Transition State Search->IRC Calculation Energy Calculation Energy Calculation IRC Calculation->Energy Calculation Analyze Results Analyze Results Energy Calculation->Analyze Results

Caption: A typical workflow for the quantum chemical modeling of a chemical reaction.

G cluster_synthesis General Synthesis of 1,2,4-Oxadiazoles Amidoxime Amidoxime O-Acylamidoxime O-Acylamidoxime Amidoxime->O-Acylamidoxime + Acylating Agent Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) Acylating Agent->O-Acylamidoxime + 1,2,4-Oxadiazole 1,2,4-Oxadiazole O-Acylamidoxime->1,2,4-Oxadiazole Cyclization (-H2O)

Caption: The common synthetic pathway for 1,2,4-oxadiazole formation.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS No. 37384-62-6), ensuring compliance and minimizing risk.

Immediate Safety and Handling

Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure that all personnel are equipped with the appropriate PPE. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Quantitative Data Summary

Due to the limited availability of a specific SDS, comprehensive quantitative data on the toxicological and environmental hazards of this compound is not available. However, for context, related chemical structures suggest that potential hazards may include skin and eye irritation, and potential aquatic toxicity. Always treat unknown or novel compounds as potentially hazardous.

Data PointValue
CAS Number 37384-62-6
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Known Hazards Data not available; treat as hazardous.
Environmental Hazards Data not available; avoid release to the environment.

Procedural Disposal Plan

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or an equivalent department. The following steps provide a clear operational workflow for its collection and subsequent disposal.

Step 1: Waste Collection

  • Original Container: Whenever feasible, keep the chemical waste in its original container.

  • Compatible Container: If transferring the waste is necessary, use a clean, dry, and chemically compatible container. Ensure the container is in good condition with a secure, tightly fitting lid.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (37384-62-6), and the date of accumulation.

  • No Mixing: Do not mix this waste with other chemical waste streams.

Step 2: Storage

  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • Segregation: Ensure the container is segregated from incompatible materials.

Step 3: Disposal

  • Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Contractor: The disposal must be carried out by a licensed and approved hazardous waste disposal company.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Start: Identify Waste for Disposal ppe Don Appropriate PPE start->ppe container Use Original or Compatible Labeled Container ppe->container no_mix Do Not Mix with Other Waste container->no_mix storage Store in Designated Hazardous Waste Area no_mix->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs licensed_disposal Arrange for Pickup by Licensed Contractor contact_ehs->licensed_disposal end_process End: Waste Properly Disposed licensed_disposal->end_process

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.

References

Personal protective equipment for handling Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.

Operational Plan: Safe Handling

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Engineering Controls:

  • Ventilation: Use a chemical fume hood to minimize inhalation exposure.

  • Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE): The following table summarizes the recommended PPE for handling this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities) Safety glasses with side shields or chemical splash goggles.[2]Chemical-resistant gloves (e.g., nitrile).[2]Standard laboratory coat.[2]Not generally required if handled in a fume hood.
Handling Larger Quantities or Potential for Splash Chemical splash goggles and a face shield.[3][4]Double gloving with chemically compatible gloves.Chemical-resistant apron over a lab coat.A NIOSH-approved respirator may be necessary if dust is generated or work is outside a fume hood.[2]
Emergency Spill Cleanup Chemical splash goggles and a face shield.[5]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.[5]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[5]

Handling Procedures:

  • Preparation: Before starting, ensure all necessary PPE is worn correctly and that spill cleanup materials are readily available.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a fume hood to prevent inhalation of any dust particles.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or hot plate with a stirrer to ensure even heating and prevent bumping.

  • Post-Handling: After handling, decontaminate the work area and wash hands thoroughly with soap and water.

Emergency Procedures

Spill Response:

  • Minor Spill (contained within the fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6][7]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[1]

  • Major Spill (outside of the fume hood or a large volume):

    • Evacuate the immediate area and alert your supervisor and institutional EHS.[6][7]

    • If the substance is volatile or dusty, evacuate the entire laboratory and prevent entry.

    • If safe to do so, eliminate ignition sources if the solvent used is flammable.[7]

    • Wait for the trained emergency response team to handle the cleanup.[7]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Solid Waste: Collect unused compound and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and compatible container.[2]

  • Liquid Waste: Collect solutions in a labeled, leak-proof, and compatible waste container. Do not mix with other waste streams.[2]

Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name, and the date of accumulation.[2]

  • Store waste containers in a designated, secondary containment area away from incompatible materials.[2]

Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2] Disposal must be carried out by a licensed hazardous waste disposal company.[2]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_spill Ensure Spill Kit is Accessible prep_ppe->prep_spill prep_hood Verify Fume Hood Function prep_spill->prep_hood handle_weigh Weigh and Transfer prep_hood->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon Experiment Complete disp_collect Collect Waste in Labeled Container handle_react->disp_collect Generate Waste cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_wash->disp_collect Dispose of Contaminated PPE disp_store Store in Designated Area disp_collect->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

Caption: Safe handling and disposal workflow.

References

×

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Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
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Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.